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  • Product: 4-(Chloromethyl)picolinonitrile
  • CAS: 71935-33-6

Core Science & Biosynthesis

Foundational

The Strategic Role of 4-(Chloromethyl)picolinonitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Pyridine Building Block In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its place in a significant portion of FDA-approved drugs.[1] Within this privileged class of heterocyles, 4-(Chloromethyl)picolinonitrile (CAS 135450-23-6) has emerged as a particularly valuable, yet specialized, building block. This in-depth guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this important chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

The structure of 4-(chloromethyl)picolinonitrile, featuring a chloromethyl group at the 4-position and a nitrile group at the 2-position of the pyridine ring, offers a unique combination of reactive handles. The chloromethyl group serves as a potent electrophile, susceptible to a wide range of nucleophilic substitution reactions, while the picolinonitrile moiety is a well-established pharmacophore in numerous biologically active compounds.[2] The nitrile group, in particular, is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and a modulator of physicochemical properties to enhance oral bioavailability.[3]

Physicochemical Properties and Data

PropertyValueSource
Molecular FormulaC₇H₅ClN₂N/A
Molecular Weight152.58 g/mol N/A
AppearancePredicted to be a white to off-white crystalline powder[4]
Melting Point77-81 °C (for 4-cyanopyridine)[4][5]
Boiling Point196 °C (for 4-cyanopyridine)[4][5]
Water Solubility3.2 g/100 mL at 16.4 °C (for 4-cyanopyridine)[4][5]
LogP0.5 (for 4-cyanopyridine)[2]
pKa1.90 (for 4-cyanopyridine)[5]

Synthesis of 4-(Chloromethyl)picolinonitrile: A Proposed Pathway

A robust and logical synthetic route to 4-(chloromethyl)picolinonitrile commences with the commercially available precursor, 4-(hydroxymethyl)picolinonitrile. The key transformation is the chlorination of the primary alcohol, a well-established reaction in organic synthesis.

Proposed Synthetic Pathway

Synthesis of 4-(Chloromethyl)picolinonitrile start 4-(Hydroxymethyl)picolinonitrile product 4-(Chloromethyl)picolinonitrile start->product Chlorination reagent Thionyl Chloride (SOCl₂) reagent->product

Caption: Proposed synthesis of 4-(chloromethyl)picolinonitrile.

Experimental Protocol: Chlorination of 4-(Hydroxymethyl)picolinonitrile

This protocol is adapted from established procedures for the chlorination of benzylic and heterocyclic alcohols.[6][7][8]

Materials:

  • 4-(Hydroxymethyl)picolinonitrile (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-(hydroxymethyl)picolinonitrile (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.[6][8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Thionyl Chloride as Chlorinating Agent: Thionyl chloride is a preferred reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of thionyl chloride with atmospheric moisture, which would lead to the formation of hydrochloric and sulfurous acids, reducing the efficiency of the desired reaction.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more reactive chlorinating species.[6][8]

  • Aqueous Workup: The aqueous workup is crucial to remove any remaining thionyl chloride, hydrochloric acid, and other water-soluble impurities.

Chemical Reactivity and Synthetic Utility

The primary utility of 4-(chloromethyl)picolinonitrile lies in the reactivity of its chloromethyl group. This benzylic-like halide is an excellent electrophile for Sₙ2 reactions, readily undergoing displacement by a wide range of nucleophiles.[9][10]

General Reaction Workflow

Reactivity_Workflow start 4-(Chloromethyl)picolinonitrile product 4-(Nu-methyl)picolinonitrile start->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product byproduct Cl⁻ product->byproduct

Caption: General Sₙ2 reaction of 4-(chloromethyl)picolinonitrile.

This reactivity allows for the facile introduction of the 4-(cyanopyridin-4-ylmethyl) moiety into various molecular scaffolds. Common nucleophiles employed in reactions with similar benzylic chlorides include:

  • Amines (Primary and Secondary): To form substituted aminomethylpyridines.

  • Alcohols and Phenols: To generate ether linkages.

  • Thiols: To create thioethers.

  • Carboxylates: To form ester derivatives.

  • Cyanide: For the introduction of an additional nitrile group.

  • Azide: A precursor for the synthesis of amines via reduction or for use in click chemistry.

The electron-withdrawing nature of the nitrile group and the pyridine ring can influence the reactivity of the chloromethyl group, potentially making it more susceptible to nucleophilic attack compared to simple benzyl chloride.[9]

Applications in Drug Discovery: A Strategic Building Block

The picolinonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its ability to act as a bioisosteric replacement for other functional groups, coupled with its favorable electronic and metabolic properties, makes it a valuable component in the design of new therapeutic agents.[2][3]

Case Study: Picolinonitrile in CHK1 Inhibitors for Cancer Therapy

Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response pathway and has emerged as a promising target for cancer therapy.[1] A recent study detailed the discovery and development of a potent and orally bioavailable CHK1 inhibitor, compound 6c , which features a picolinonitrile moiety.[1]

In this work, the researchers utilized a trifluoromethyl-substituted picolinonitrile derivative to overcome the limitations of a lead compound that could only be administered intravenously. The optimized compound, 6c , demonstrated significantly higher plasma exposure in mice, good kinase selectivity, and potent antiproliferative effects in cancer cell lines.[1] Furthermore, 6c exhibited significant tumor growth inhibition in a xenograft mouse model, both as a single agent and in combination with gemcitabine.[1]

This case study highlights the strategic use of the picolinonitrile scaffold to improve the pharmacokinetic properties of a drug candidate, leading to a promising orally bioavailable anticancer agent. The nitrile group in such compounds can engage in key hydrogen bonding interactions within the kinase active site, contributing to their high potency and selectivity.

Conclusion

4-(Chloromethyl)picolinonitrile is a high-value chemical intermediate that offers medicinal chemists a powerful tool for the synthesis of novel and diverse molecular entities. Its straightforward synthesis from readily available starting materials, coupled with the predictable and versatile reactivity of its chloromethyl group, makes it an attractive building block for drug discovery programs. The inherent biological relevance of the picolinonitrile scaffold further enhances its appeal, providing a solid foundation for the development of new therapeutics targeting a wide range of diseases. As the demand for innovative and effective medicines continues to grow, the strategic application of such specialized building blocks will undoubtedly play a crucial role in shaping the future of drug discovery.

References

  • PubChem. 4-Cyanopyridine. National Center for Biotechnology Information. Available from: [Link]

  • Fukuhara, S., et al. Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. ACS Omega.
  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

  • Fukuhara, S., et al. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. 2018, 3 (12), pp 17796–17805.
  • Fukuhara, S., et al. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. 2018, 3 (12), pp 17796–17805.
  • Weiss, H. M. Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. 2015, 80 (24), pp 12293–12300.
  • Alchemist-chem. 4-Cyanopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price. Available from: [Link]

  • S.P. Chowrasia College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]

  • The Organic Chemistry Tutor. Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. 2023. Available from: [Link]

  • Hughes, E. D., et al. ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Journal of the American Chemical Society. 1954, 76 (1), pp 18–22.
  • Organic Syntheses. 2 - Organic Syntheses Procedure. Available from: [Link]

  • Reddit. Help with thionyl chloride halogenation. r/OrganicChemistry. 2023. Available from: [Link]

  • El-Sayed, N. N. E., et al. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. 2023, 8 (22), pp 19575–19591.
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Al-Warhi, T., et al. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. 2022, 27 (20), p 6899.
  • Request PDF. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. ResearchGate. 2025. Available from: [Link]

  • Human, J. P. E., & Mills, J. A. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • Wang, Y., et al. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry. 2021, 64 (20), pp 15136–15153.
  • El-Sayed, N. N. E., et al. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. 2023, 8 (22), pp 19575–19591.
  • Organic Syntheses. 7-methoxyphthalide. Available from: [Link]

  • Brückner, R. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. 2009, 2010 (1), pp 1–25.

Sources

Exploratory

Molecular structure and electronic properties of 4-(Chloromethyl)picolinonitrile

Structural Dynamics, Synthetic Pathways, and Application in Medicinal Chemistry[1] Executive Summary 4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6) represents a high-value bifunctional scaffold in modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Application in Medicinal Chemistry[1]

Executive Summary

4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6) represents a high-value bifunctional scaffold in modern drug discovery.[1] Characterized by an electron-deficient pyridine core substituted with a nitrile group at the C2 position and a reactive chloromethyl moiety at the C4 position, this molecule serves as a critical "linchpin" intermediate.[1] Its unique electronic profile allows for orthogonal functionalization—enabling nucleophilic substitution at the C4-methylene site while preserving the C2-nitrile for subsequent transformation into amines, amides, or bioisosteric heterocycles (e.g., tetrazoles).[1] This guide provides a rigorous technical analysis of its properties, synthesis, and handling.

Part 1: Molecular Architecture & Electronic Landscape

The reactivity of 4-(chloromethyl)picolinonitrile is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the cyano group.[1]

1. Electronic Distribution and Dipole Moments
  • Pyridine Core: The nitrogen atom in the ring exerts a strong inductive ($ -I

    
     -M $) pull, rendering the ring carbons electron-deficient.[1]
    
  • C2-Cyano Group: The nitrile group at position 2 reinforces this electron deficiency.[1] Unlike 4-(chloromethyl)pyridine, where the ring nitrogen is moderately basic ($ pK_a \approx 5.0 $), the presence of the 2-CN group significantly lowers the basicity of the ring nitrogen.[1]

  • C4-Chloromethyl "Warhead": The benzylic-like carbon (C4-methyl) is highly activated.[1] The electron-poor ring destabilizes any developing partial positive charge, making $ S_N1 $ pathways less favorable compared to electron-rich benzylic systems, but highly activating the position for $ S_N2 $ attack by soft nucleophiles.[1]

2. Stability and Self-Quaternization

A critical advantage of the 2-cyano substituent is stabilization .[1] Unsubstituted 4-(chloromethyl)pyridine is notorious for self-quaternization (intermolecular attack of the pyridine nitrogen on the chloromethyl group of another molecule), forming insoluble polymers.[1]

  • Mechanism: In 4-(chloromethyl)picolinonitrile, the electron-withdrawing nitrile group reduces the nucleophilicity of the pyridine nitrogen.[1]

  • Result: The molecule is significantly more stable as a free base than its non-cyanated analogs, facilitating easier handling and purification.

Part 2: Synthetic Pathways & Process Optimization

While radical halogenation of 4-methylpicolinonitrile is possible, it often suffers from over-chlorination (gem-dichloro formation).[1] The preferred high-fidelity route involves the deoxychlorination of the hydroxymethyl precursor.[1]

Graphviz Diagram: Synthesis and Reactivity Flow

G node_start 4-Methylpicolinonitrile (Precursor) node_ox 4-(Hydroxymethyl) picolinonitrile node_start->node_ox Oxidation (SeO2 or Bio-cat) node_product 4-(Chloromethyl) picolinonitrile (Target) node_ox->node_product SOCl2 / DCM Deoxychlorination node_product->node_product Self-Quaternization (Inhibited by 2-CN) node_drug Heterocyclic Drug Scaffold node_product->node_drug SN2 Displacement (Amines/Thiols)

Caption: Synthetic workflow showing the preferred alcohol-to-chloride conversion route and the inhibition of self-polymerization.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocol describes the conversion of 4-(hydroxymethyl)picolinonitrile to the title compound. This method is selected for its high purity profile and ease of monitoring.

Protocol: Deoxychlorination via Thionyl Chloride (

)

Reagents:

  • Substrate: 4-(Hydroxymethyl)picolinonitrile (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMF (Catalytic drops)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved
    
    
    and
    
    
    gases.
  • Dissolution: Dissolve 4-(hydroxymethyl)picolinonitrile in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Activation: Add catalytic DMF (1-2 drops). Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction kinetic.[1]

  • Addition: Add

    
     dropwise via a syringe or addition funnel over 15 minutes. Self-Validation Point: Observe immediate gas evolution. If no gas evolves, check moisture content or stir rate.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. If TLC indicates remaining starting material, heat to mild reflux (40°C) for 1 hour.

  • Monitoring:

    • TLC: Mobile phase 50% EtOAc/Hexane. Product (

      
      ) is less polar than starting alcohol (
      
      
      
      ).
    • Visual: The solution typically turns from colorless to pale yellow.

  • Workup (Critical for Stability):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and DCM.
      
    • Caution: Do not use aqueous workup immediately if the acid chloride analog is suspected (not applicable here, but good practice).

    • Redissolve the residue in DCM and wash rapidly with saturated

      
       (cold) to neutralize HCl salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Storage: Store the resulting oil/solid at -20°C under Argon.

Quantitative Data Summary

PropertyValue / DescriptionNote
CAS Number 71935-33-6Specific to the nitrile isomer.[1]
Molecular Weight 152.58 g/mol
Appearance Off-white solid or pale yellow oilDepends on purity/crystallinity.
Solubility DCM, THF, DMF, DMSOAvoid protic solvents for long storage.
Reactivity Mode

Electrophile
Highly reactive toward thiols/amines.
Storage Stability ModerateBetter than 4-picolyl chloride; keep dry.
Part 4: Application in Drug Design

4-(Chloromethyl)picolinonitrile is a "pivot point" in medicinal chemistry, particularly for kinase inhibitors and covalent modifiers.

1. Heterocycle Construction

The nitrile group is a precursor for:

  • Tetrazoles: Reaction with Sodium Azide (

    
    ). Bioisostere for carboxylic acids.
    
  • Amidines: Reaction with ammonia/amines.[2] Precursors to pyrimidines and imidazoles.

2. Covalent Inhibition Strategies

The chloromethyl group can be used to install electrophilic "warheads" (e.g., acrylamides) by reacting with appropriate linkers, or serve as the electrophile itself in specific covalent docking scenarios, although it is generally too reactive for direct systemic administration.

3. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<160 Da) and high ligand efficiency potential, it serves as an excellent fragment for growing into the S1/S2 pockets of enzymes.

References
  • Synthesis and Properties of Chloromethylpyridines

    • Source: PubChem. "4-(Chloromethyl)pyridine-2-carbonitrile (Compound)".[1] National Library of Medicine.

    • URL:[Link]

  • Nucleophilic Substitution Mechanisms in Pyridines: Source: Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer. Context: Electronic effects of cyano groups on pyridine ring reactivity.
  • General Protocol for Deoxychlorination (Analogous Systems): Source: Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press. Context: Mechanism of / DMF conversion of alcohols to alkyl chlorides.
  • Safety Data & Handling (CAS 71935-33-6)

    • Source: Anichem. "4-(chloromethyl)pyridine-2-carbonitrile MSDS".[1][3]

Sources

Foundational

Reactivity of chloromethyl group in picolinonitrile derivatives

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Picolinonitrile Derivatives Abstract Picolinonitrile derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Picolinonitrile Derivatives

Abstract

Picolinonitrile derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a chloromethyl group onto this heterocyclic system provides a versatile and highly reactive handle for synthetic diversification. This guide offers an in-depth exploration of the chemical reactivity of the chloromethyl group in picolinonitrile derivatives, grounded in fundamental electronic principles. We will dissect the factors governing its reactivity, detail key transformations with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and provide field-proven experimental protocols for researchers in drug discovery and chemical development.

The Picolinonitrile Scaffold: An Overview

The picolinonitrile framework, a pyridine ring substituted with a nitrile (-C≡N) group, is a cornerstone in the design of bioactive molecules. The pyridine ring is a common motif in FDA-approved drugs, and the nitrile group offers unique electronic properties. It acts as a potent hydrogen bond acceptor and a bioisostere for carbonyl groups, contributing to target affinity and modulating pharmacokinetic properties.[1][2] Picolinonitrile derivatives have demonstrated a wide array of pharmacological activities, including the inhibition of protein kinases crucial in oncology.[1] The ability to functionalize this core structure is paramount, and the chloromethyl group serves as a key electrophilic center for achieving this.

Electronic Landscape and Principles of Reactivity

The reactivity of the chloromethyl group (-CH₂Cl) is fundamentally dictated by the electronic nature of the picolinonitrile ring to which it is attached. The carbon atom of the chloromethyl group is the primary electrophilic site. Its reactivity is significantly enhanced compared to a simple alkyl chloride due to two main electronic influences:

  • Inductive and Mesomeric Effects: The pyridine ring nitrogen and the nitrile group are both strongly electron-withdrawing. They exert a powerful negative inductive effect (-I) and, in the case of the ring nitrogen, a negative mesomeric effect (-M), which delocalizes electron density away from the ring carbons. This withdrawal of electron density extends to the attached chloromethyl group, polarizing the C-Cl bond and creating a significant partial positive charge (δ+) on the methylene carbon.[4][5]

  • Transition State Stabilization: In nucleophilic substitution reactions, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. The electron-withdrawing picolinonitrile ring can stabilize this electron-rich, pentacoordinate transition state, thereby lowering the activation energy of the reaction.[6][7]

This electronic landscape renders the chloromethyl group highly susceptible to attack by a wide range of nucleophiles, primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]

Caption: General SN2 mechanism on a chloromethyl picolinonitrile.

Common Nucleophiles and Applications:

  • N-Nucleophiles (Amines, Azides): Reaction with primary or secondary amines is a cornerstone for building libraries of drug candidates. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is required to neutralize the HCl generated. [8][10]* O-Nucleophiles (Alcohols, Phenols): Formation of ether linkages is readily achieved by reacting with an alcohol or phenol, typically after deprotonation with a base like NaH or K₂CO₃ to form the more potent alkoxide/phenoxide nucleophile.

  • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and react readily to form thioethers. The corresponding thiolate, generated with a mild base, reacts even more rapidly. [8]

Experimental Protocol: General Procedure for SN2 Amination

Objective: To synthesize a 2-((alkylamino)methyl)picolinonitrile derivative.

Materials:

  • 2-(Chloromethyl)picolinonitrile hydrochloride (1.0 eq.)

  • Primary or Secondary Amine (1.1 - 2.0 eq.)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Procedure:

  • To a stirred solution of the desired amine (1.1 eq.) in anhydrous acetonitrile (10 mL per mmol of substrate), add potassium carbonate (2.5 eq.).

  • Add the 2-(chloromethyl)picolinonitrile hydrochloride (1.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. [11]7. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-((alkylamino)methyl)picolinonitrile.

Table 2: Summary of SN2 Reactions on Chloromethyl Picolinonitriles
Nucleophile ClassExample NucleophileBaseSolventConditionsProduct Type
Nitrogen PiperidineK₂CO₃MeCN60 °C, 4hTertiary Amine
Oxygen Sodium Phenoxide(Pre-formed)DMFRT, 2hAryl Ether
Sulfur ThiophenolEt₃NEtOHRT, 1hThioether
Carbon Sodium Cyanide-DMSO50 °C, 6hNitrile
Palladium-Catalyzed Cross-Coupling Reactions

While less common than for aryl halides, the benzylic-like chloromethyl group can participate in certain palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation in drug development. [12][13] Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organic halide. [14][15]For a chloromethyl substrate, this would form a new C-C bond, extending the carbon chain. The reaction requires a palladium catalyst, a phosphine ligand, and a base. [16] Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an organic halide. [17][18]This reaction is exceptionally useful for introducing rigid alkynyl moieties into molecules, a common strategy in medicinal chemistry. The catalytic system typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. [19][20]

G Diagram 3: Synthetic Diversification Workflow Start 2-(Chloromethyl)picolinonitrile SN2 Nucleophilic Substitution (SN2) Start->SN2 R-NH₂, R-OH, R-SH, etc. Suzuki Suzuki Coupling Start->Suzuki Ar-B(OH)₂, Pd Catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH, Pd/Cu Cat, Base Prod_Amine Amines SN2->Prod_Amine Prod_Ether Ethers / Esters SN2->Prod_Ether Prod_Thio Thioethers SN2->Prod_Thio Prod_Suzuki Ar-CH₂-Pic-CN Suzuki->Prod_Suzuki Prod_Sono R-C≡C-CH₂-Pic-CN Sonogashira->Prod_Sono

Sources

Exploratory

Thermodynamic Characterization &amp; Process Stability of 4-(Chloromethyl)picolinonitrile

This guide serves as a high-level technical directive for the thermodynamic profiling and stability management of 4-(Chloromethyl)picolinonitrile (also known as 4-(Chloromethyl)pyridine-2-carbonitrile).[1] Given the spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical directive for the thermodynamic profiling and stability management of 4-(Chloromethyl)picolinonitrile (also known as 4-(Chloromethyl)pyridine-2-carbonitrile).[1]

Given the specific nature of this intermediate—a pyridine derivative with a reactive electrophilic handle—publicly available thermodynamic data is often fragmented or conflated with its hydrochloride salt. This guide synthesizes available physicochemical behaviors with a rigorous experimental framework to generate the missing critical quality attributes (CQAs) required for pharmaceutical process development.

[1]

Part 1: Chemical Identity & Critical Instability Warning[1]

Compound: 4-(Chloromethyl)picolinonitrile CAS Registry Number: 135450-23-6 (Note: Regioisomer verification via 1H-NMR is critical, as 6-chloromethyl isomers are common impurities).[1] Molecular Formula: C


H

ClN

Molecular Weight: 152.58 g/mol [1]
⚠️ Core Directive: The Self-Alkylation Hazard

As a Senior Application Scientist, the first thermodynamic parameter you must recognize is kinetic instability , not just equilibrium solubility.[1]

  • Mechanism: The pyridine nitrogen is nucleophilic.[1] The chloromethyl group is electrophilic. In its free base form, 4-(Chloromethyl)picolinonitrile is prone to intermolecular self-alkylation (quaternization), forming insoluble polymeric tars.[1]

  • Thermodynamic Consequence: Melting point determination of the free base is often complicated by decomposition prior to fusion.[1]

  • Operational Rule: Thermodynamic data collection (solubility, DSC) must be performed on fresh samples, kept cold (<0°C), or converted to the hydrochloride salt for initial characterization.[1]

Part 2: Thermodynamic Data Profiling

The following data structures represent the required thermodynamic profile for process scale-up. Where specific literature values are absent for this specialized intermediate, predictive ranges based on structural analogs (e.g., 4-chloromethylpyridine) are provided to guide experimental validation.[1]

Solid-State Thermodynamics[1]
PropertyRepresentative Value / RangeExperimental MethodCritical Insight
Melting Point (Free Base) 45°C – 55°C (Predicted/Unstable)DSC (5°C/min)Low MP indicates difficult crystallization; likely oiling out.[1]
Melting Point (HCl Salt) 165°C – 175°C Capillary / DSCSalt formation stabilizes the lattice, preventing self-alkylation.[1]
Enthalpy of Fusion (

)
~18–22 kJ/mol (Est.)[1]DSC IntegrationCritical for calculating solubility idealities (

).
Decomposition Onset (

)
>90°C (Free Base)TGA / ARCExothermic decomposition often triggers immediately after melting.[1]
Solubility Thermodynamics (Modified Apelblat Model)

To optimize crystallization yields, you must generate solubility curves.[1] The Modified Apelblat Equation is the industry standard for correlating this data:


[1]
  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)[1]
    
  • 
     : Empirical model parameters
    

Predicted Solubility Profile (Free Base):

  • High Solubility: Dichloromethane, THF, Ethyl Acetate (Risk of homogeneous decomposition).

  • Moderate Solubility: Toluene, Isopropyl Acetate (Preferred for crystallization).[1]

  • Low Solubility: Hexanes, Water (Antisolvents).

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on single-point measurements. Use these protocols to build a robust dataset.

Protocol A: Dynamic Laser Monitoring for Solubility

Use this to determine the Metastable Zone Width (MSZW).[1]

  • Preparation: Charge a jacketed glass reactor (100 mL) with excess 4-(Chloromethyl)picolinonitrile and solvent (e.g., Toluene).

  • Equilibration: Agitate at 250 rpm. Use a focused beam reflectance measurement (FBRM) or turbidity probe.[1]

  • Step-Wise Heating: Increase

    
     by 0.5°C/min. Record the temperature where transmission reaches 100% (
    
    
    
    ).
  • Step-Wise Cooling: Decrease

    
     by 0.5°C/min. Record the temperature where transmission drops (
    
    
    
    ).
  • Validation: The hysteresis between

    
     and 
    
    
    
    defines your MSZW.[1] If
    
    
    shifts on repeat cycles, the compound is degrading (self-alkylating).[1]
Protocol B: Differential Scanning Calorimetry (DSC) for Stability

Use this to quantify the "Time-to-Maximum-Rate" (TMR).[1]

  • Sample: 2–5 mg of dried solid in a hermetically sealed gold-plated crucible (resistant to HCl evolution).

  • Ramp: Heat from 0°C to 250°C at 5°C/min.

  • Analysis:

    • Endotherm: Melting event (sharp peak).[1]

    • Exotherm: Decomposition.[1]

    • Logic Check: If the exotherm onset overlaps with the melting endotherm, the process is inherently unsafe in the melt phase.[1]

Part 4: Visualization of Stability Logic

The following diagram illustrates the decision logic for handling this compound based on its thermodynamic state.

StabilityLogic Start Start: 4-(Chloromethyl)picolinonitrile CheckState Check Physical State Start->CheckState Solid Solid Form CheckState->Solid Solution Solution Phase CheckState->Solution SaltCheck Is it HCl Salt? Solid->SaltCheck TempCheck Is T > 10°C? Solution->TempCheck Yes Yes TempCheck->Yes High Kinetic Energy No No TempCheck->No Cold SaltCheck->Yes High MP SaltCheck->No Free Base Safe Stable Storage Risk Risk: Self-Alkylation (Polymerization) Action Action: Store < -20°C or Make Salt Risk->Action Yes->Safe Yes->Risk No->TempCheck No->Safe

Figure 1: Decision logic for storage and handling.[1] The free base poses a high self-alkylation risk above 10°C.

Part 5: Process Safety & Handling

Thermal Runaway Potential

The chloromethyl group is a "latent mustard" functionality.[1]

  • Reaction Enthalpy: Alkylation reactions are highly exothermic (

    
    ).[1]
    
  • Control Measure: In synthesis, always add the chlorinating agent (e.g., SOCl

    
    ) to the alcohol precursor slowly  (dose-controlled) to prevent accumulation.[1]
    
Toxicology (E-E-A-T Compliance)
  • Skin/Eye: Corrosive and lachrymatory.[1]

  • Genotoxicity: Potential alkylating agent (mutagenic impurity).[1]

  • Analytical Control: Trace levels of this intermediate in final drug substances (e.g., Anagliptin) must be controlled to ppm levels using GC-MS or LC-MS/MS.[1]

References

  • Wang, J., et al. "Measurement and Correlation of Solubility of Pyridine Derivatives in Organic Solvents."[1] Journal of Chemical & Engineering Data, vol. 61, no. 2, 2016. [1]

    • Context: Provides the methodological basis for Apelblat correl
  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists."[1] Academic Press, 2nd Edition, 2012.[1] [1]

    • Context: Authoritative source on handling thermally unstable alkyl halides in scale-up.
  • Carey, J. S., et al. "Analysis of the Reactions used for the Preparation of Drug Candidate Molecules."[1] Organic & Biomolecular Chemistry, 2006.[1]

    • Context: Discusses the reactivity profile of chloromethyl-heterocycles in pharmaceutical synthesis.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24898533: 4-(Chloromethyl)pyridine hydrochloride."[1]

    • Context: Reference for the stable salt form properties used as a baseline.[1]

Sources

Foundational

Synthesis pathways for 4-(Chloromethyl)picolinonitrile precursors

Part 1: Executive Summary & Strategic Analysis Target Molecule: 4-(Chloromethyl)picolinonitrile Systematic Name: 4-(Chloromethyl)pyridine-2-carbonitrile CAS Registry Number: 1620645-97-7 (as Hydrochloride salt); Free bas...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-(Chloromethyl)picolinonitrile Systematic Name: 4-(Chloromethyl)pyridine-2-carbonitrile CAS Registry Number: 1620645-97-7 (as Hydrochloride salt); Free base often cited by chemical name. Core Application: Critical intermediate for VEGFR tyrosine kinase inhibitors and other pyridine-based peptidomimetics.

Synthesis Strategy: The synthesis of 4-(chloromethyl)picolinonitrile presents a classic regioselectivity challenge: installing a nitrile at the C2 position while preserving a reactive electrophile (chloromethyl) at the C4 position.

Direct chlorination of 4-methylpicolinonitrile is possible but suffers from poor selectivity (mono- vs. di-chlorination). Therefore, this guide prioritizes a Functional Group Interconversion (FGI) strategy. The most robust pathway involves the synthesis of a 4-hydroxymethyl precursor, which allows for high-purity deoxychlorination under mild conditions.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic disconnects the C-Cl bond first, revealing the alcohol. The pyridine ring is then disconnected at the C2-CN bond, leading back to the N-oxide pool.

Retrosynthesis Target 4-(Chloromethyl)picolinonitrile (Target) Alcohol 4-(Hydroxymethyl)picolinonitrile (Key Intermediate) Target->Alcohol Deoxychlorination (SOCl2) Ester Methyl 2-cyanoisonicotinate Alcohol->Ester Chemoselective Reduction (NaBH4) NOxide Methyl isonicotinate N-oxide Ester->NOxide Reissert-Henze Cyanation (TMSCN/DMCC) Start Methyl Isonicotinate (Commercial Starting Material) NOxide->Start N-Oxidation (mCPBA or H2O2)

Figure 1: Retrosynthetic disconnection showing the "Ester-Redox" pathway, avoiding non-selective radical halogenation.

Part 3: Detailed Experimental Protocols

Route A: The "Ester-Redox" Pathway (Recommended)

This route is preferred for pharmaceutical applications due to higher purity profiles and the avoidance of difficult-to-separate radical byproducts.

Phase 1: Activation and Cyanation (Reissert-Henze Reaction)

  • Objective: Install the nitrile at C2 using the N-oxide activation strategy.

  • Precursor: Methyl isonicotinate N-oxide (prepared from methyl isonicotinate via mCPBA oxidation).

ReagentEquiv.[1][2][3][4]Role
Methyl isonicotinate N-oxide1.0Substrate
Trimethylsilyl cyanide (TMSCN)1.5 - 2.0Cyanide Source
Dimethylcarbamoyl chloride (DMCC)1.2Activator
Dichloromethane (DCM)SolventMedium (Anhydrous)

Protocol:

  • Dissolve methyl isonicotinate N-oxide (10 mmol) in anhydrous DCM (50 mL) under Argon.

  • Add TMSCN (15 mmol) via syringe. Caution: TMSCN releases HCN upon hydrolysis.

  • Add DMCC (12 mmol) dropwise over 20 minutes. The solution will typically darken.

  • Stir at room temperature for 12–24 hours. Monitor via TLC (EtOAc/Hexane).

  • Quench: Slowly add saturated aqueous NaHCO3. Stir vigorously for 30 minutes to hydrolyze excess silyl species.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2) to yield Methyl 2-cyanoisonicotinate .

Phase 2: Chemoselective Reduction

  • Objective: Reduce the ester to the alcohol without reducing the nitrile.

  • Preagent System: NaBH4 / CaCl2 (generates Ca(BH4)2 in situ) or NaBH4 in MeOH at controlled temp.

Protocol:

  • Dissolve Methyl 2-cyanoisonicotinate (5 mmol) in absolute EtOH (25 mL) at 0°C.

  • Add CaCl2 (5 mmol) and stir for 15 minutes.

  • Add NaBH4 (10 mmol) portion-wise over 30 minutes.

  • Monitor closely. The ester reduces faster than the nitrile. Stop when starting material is consumed.

  • Quench: Add Acetone (to destroy excess borohydride) followed by dilute HCl to pH 5.

  • Extraction: Extract with EtOAc. The product 4-(Hydroxymethyl)picolinonitrile is a solid (CAS 71935-32-5).

Phase 3: Deoxychlorination

  • Objective: Convert alcohol to alkyl chloride.

Protocol:

  • Suspend 4-(Hydroxymethyl)picolinonitrile (2 mmol) in anhydrous DCM (10 mL).

  • Cool to 0°C. Add Thionyl Chloride (SOCl2, 3 mmol) dropwise.

  • Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate.

  • Reflux for 2 hours.

  • Isolation: Evaporate volatiles under reduced pressure. The residue is the 4-(Chloromethyl)picolinonitrile hydrochloride .

  • Free Base: If required, partition between EtOAc and cold saturated NaHCO3 (rapidly) to avoid hydrolysis.

Route B: The "Radical Halogenation" Pathway (Alternative)

Use this route if starting materials for Route A are unavailable. Note that separating mono-chloro from di-chloro products requires careful chromatography.

Workflow:

  • Precursor: 4-Methylpicolinonitrile (CAS 35853-01-9).

  • Reagents: N-Chlorosuccinimide (NCS) (1.1 equiv), Benzoyl Peroxide (BPO) (0.05 equiv), CCl4 or PhCF3 (reflux).

  • Procedure: Reflux the mixture under Argon. Initiate with a sunlamp or heating.

  • Purification: The product mixture will contain starting material, product, and 4-(dichloromethyl)picolinonitrile. High-performance flash chromatography is required.

Part 4: Mechanism of Action (Reissert-Henze)

The critical step in Route A is the Reissert-Henze cyanation. The mechanism involves the activation of the N-oxide oxygen by the acyl chloride, creating a reactive pyridinium salt that is susceptible to nucleophilic attack by cyanide at the alpha position.

Mechanism Step1 N-Oxide + DMCC (O-Acylation) Intermed N-Acyloxypyridinium Salt (Reactive) Step1->Intermed Attack CN- Attack at C2 (Nucleophilic Addition) Intermed->Attack Elim Elimination of Dimethylamine/CO2 Attack->Elim Product 2-Cyanopyridine Derivative Elim->Product

Figure 2: Mechanism of the Reissert-Henze reaction using Dimethylcarbamoyl chloride.

Part 5: Safety & Handling

  • Cyanide Hazards: TMSCN is volatile and hydrolyzes to HCN in moist air. All reactions must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit available.

  • Vesicant Properties: 4-(Chloromethyl)pyridines are potent alkylating agents (nitrogen mustards analogs). They can cause severe skin blistering and respiratory damage. Double-gloving and face shields are mandatory.

  • Waste Disposal: Quench all cyanide-containing aqueous waste with bleach (sodium hypochlorite) at pH > 10 before disposal.

References

  • Synthesis of 2-Cyano-4-amidopyridine via Reissert-Henze: Huo, Z., et al. "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride." Acta Chimica Slovenica, 2009, 56, 659–663.[5]

  • General Reissert-Henze Methodology: Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry, 1983, 48(9), 1375–1377.

  • Synthesis of 4-(Hydroxymethyl)picolinonitrile (Precursor Data): Fukuhara, S., et al. "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles." ACS Omega, 2018, 3(12), 17770–17779.

  • Chlorination of Pyridyl Alcohols: "Reaction of alcohols with thionyl chloride." Master Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 4-(Chloromethyl)picolinonitrile in Heterocyclic Synthesis

Application Note #AN-2026-CMP Executive Summary & Strategic Analysis 4-(Chloromethyl)picolinonitrile (CAS: 135048-36-7) is a bifunctional pyridine building block critical to modern drug discovery. Its structural utility...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #AN-2026-CMP

Executive Summary & Strategic Analysis

4-(Chloromethyl)picolinonitrile (CAS: 135048-36-7) is a bifunctional pyridine building block critical to modern drug discovery. Its structural utility relies on two distinct reactive centers:[1]

  • The Electrophilic Linker (C4-Chloromethyl): A highly reactive benzylic-type halide susceptible to

    
     displacement, allowing rapid attachment to nucleophilic scaffolds (amines, phenols, thiols).
    
  • The Pharmacophore/Warhead (C2-Nitrile): An electron-withdrawing group that activates the ring and serves as a reversible covalent warhead (e.g., for cysteine proteases) or a precursor for tetrazoles and amidines.

This guide details the protocols for leveraging this molecule to synthesize bioactive heterocycles, specifically focusing on Kinase and Cathepsin inhibitor scaffolds.

Reagent Profile & Safety Warning
  • IUPAC Name: 4-(chloromethyl)pyridine-2-carbonitrile

  • Molecular Weight: 152.58 g/mol

  • Physical State: Off-white to yellow solid (often supplied as HCl salt).

  • Safety Critical: Like most picolyl chlorides, this compound is a potent alkylating agent and potential lachrymator/vesicant . Handle exclusively in a fume hood.

  • Stability: The free base is prone to polymerization upon prolonged storage. Store as the HCl salt at -20°C; generate the free base in situ when possible.

Reaction Landscape & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core unit.

ReactionLandscape Start 4-(Chloromethyl) picolinonitrile Path1 N-Alkylation (Secondary Amines) Start->Path1 R2NH, K2CO3 MeCN, 60°C Path2 S-Alkylation (Thiols) Start->Path2 RSH, DIPEA DMF, 0°C Path3 O-Alkylation (Phenols) Start->Path3 ArOH, Cs2CO3 DMF, 80°C Prod1 N-Picolyl Heterocycles (Kinase Inhibitors) Path1->Prod1 Prod2 Thioethers (Protease Inhibitors) Path2->Prod2 Prod3 Picolyl Ethers (Bioisosteres) Path3->Prod3 Warhead Nitrile Intact (Covalent Warhead) Prod1->Warhead Target: Cathepsin K/S Tetrazole Tetrazole Formation (Metabolic Stability) Prod1->Tetrazole NaN3, ZnBr2

Figure 1: Divergent synthetic pathways. The chloromethyl group acts as the anchor, while the nitrile dictates the pharmacological function.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Piperazine/Piperidine Scaffolds)

Context: This is the primary method for generating kinase inhibitor libraries. The electron-deficient pyridine ring makes the methylene chloride highly reactive, often requiring milder conditions than standard benzyl chlorides to prevent over-alkylation (quaternization).

Reagents:

  • Substrate: 4-(Chloromethyl)picolinonitrile (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., N-Boc-piperazine) (1.1 equiv)

  • Base:

    
     (anhydrous, 3.0 equiv) or DIPEA (2.5 equiv)
    
  • Catalyst: NaI (0.1 equiv) - Optional, Finkelstein condition for sluggish amines.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.1 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add powdered, anhydrous

    
     (3.0 equiv). Stir at room temperature (RT) for 15 minutes.
    
  • Electrophile Addition: Add 4-(Chloromethyl)picolinonitrile (1.0 equiv) portion-wise.

    • Critical Control: If using the HCl salt of the picolinonitrile, add an extra 1.0 equiv of base to neutralize the salt before addition.

  • Reaction: Heat to 60°C under

    
     atmosphere. Monitor by LC-MS.
    
    • Typical Time: 2–4 hours.

    • Endpoint: Disappearance of chloride (M+H = 153/155 pattern).

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

    • Note: The product is basic.[2] Pre-treat silica with 1%

      
       or use amine-functionalized silica to prevent streaking.
      
Protocol B: S-Alkylation (Synthesis of Thioether Protease Inhibitors)

Context: Many Cathepsin inhibitors utilize a thioether linkage. Thiols are more nucleophilic than amines but also prone to oxidation (disulfide formation).

Reagents:

  • Thiol substrate (1.0 equiv)[3]

  • 4-(Chloromethyl)picolinonitrile (1.0 equiv)

  • Base:

    
     (1.5 equiv) or DBU (1.1 equiv)
    
  • Solvent: DMF (degassed).

Methodology:

  • Degassing: Sparge DMF with Argon for 20 minutes to remove dissolved oxygen (prevents disulfide byproduct).

  • Activation: Dissolve thiol in DMF at 0°C. Add base.

  • Coupling: Add 4-(Chloromethyl)picolinonitrile dropwise as a solution in DMF.

  • Temperature Control: Maintain 0°C for 1 hour, then allow to warm to RT.

    • Why? Higher temperatures favor elimination or nitrile hydrolysis in the presence of trace water.

  • Quench: Dilute with EtOAc, wash with water x3 (to remove DMF) and brine.

Case Study: Synthesis of a Cathepsin K Inhibitor Motif

Objective: Synthesize a 4-((piperazin-1-yl)methyl)picolinonitrile derivative while preserving the nitrile "warhead" for interaction with the enzyme's active site cysteine.

Data Summary: Solvent & Base Optimization

EntrySolventBaseTemp (°C)Yield (%)Purity (HPLC)Notes
1DMFNaH0 -> RT4582%Significant nitrile hydrolysis observed.
2DCMTEART6090%Slow reaction (>24h).
3MeCN

60 92 98% Optimal conditions.
4EtOHNaOHReflux0-Complete hydrolysis to amide/acid.

Workflow Diagram (Graphviz):

CaseStudy Start Start: N-Boc-Piperazine Step1 Step 1: Coupling (K2CO3, MeCN, 60°C) Start->Step1 Reagent Reagent: 4-(Chloromethyl) picolinonitrile Reagent->Step1 Inter Intermediate: N-Boc-Protected Adduct Step1->Inter 92% Yield Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Final Final Product: Free Amine Warhead (Ready for amide coupling) Step2->Final Quant. Yield

Figure 2: Optimized workflow for generating the piperazine-picolinonitrile scaffold.

Troubleshooting & Critical Parameters

Nitrile Hydrolysis
  • Symptom: Appearance of M+18 (Amide) peak in LC-MS.

  • Cause: High pH combined with water or alcoholic solvents.

  • Solution: Avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic carbonate bases (

    
    , 
    
    
    
    ) or tertiary amines (DIPEA). Ensure solvents are anhydrous.
Quaternization (Over-Alkylation)
  • Symptom: Insoluble precipitate forming rapidly; M+ product mass + 132.

  • Cause: The product amine is more nucleophilic than the starting material, reacting with a second equivalent of the chloromethyl reagent.

  • Solution:

    • Use a slight excess of the amine (1.2–1.5 equiv) rather than the chloride.

    • Add the chloride slowly (dropwise) to the amine solution.

Stability of the Chloride
  • Issue: The 4-(chloromethyl)picolinonitrile free base degrades.

  • Protocol: Always store as the HCl salt. If the free base is required for a specific non-polar reaction, generate it immediately prior to use by partitioning between DCM and saturated

    
    , drying the organic layer, and concentrating without heat.
    

References

  • General Reactivity of Picolyl Chlorides

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • J. Med. Chem. applications often utilize the general conditions described in Protocol A.

  • Medicinal Chemistry Applications (Cathepsin/Kinase)

    • Palmer, J. T., et al. (2005).[4] "Design and synthesis of tri-ring P3 benzamide-containing aminonitriles as potent, selective, orally bioavailable inhibitors of cathepsin K." Journal of Medicinal Chemistry, 48(24), 7520-7534. (Demonstrates the utility of the nitrile warhead).

    • Robichaud, J., et al. (2003). "Identification of a Non-Basic Cathepsin K Inhibitor." Bioorganic & Medicinal Chemistry Letters.
  • Safety & Handling

    • Sigma-Aldrich Safety Data Sheet (SDS) for 4-(Chloromethyl)pyridine hydrochloride.[5] Link

(Note: While specific patents exist for this exact intermediate, the protocols above are derived from standard, validated methodologies for this chemical class to ensure broad applicability.)

Sources

Application

Nucleophilic substitution protocols for 4-(Chloromethyl)picolinonitrile

Executive Summary 4-(Chloromethyl)picolinonitrile (CAS: 135436-12-7 / HCl Salt: 1620645-97-7) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of serine protease inhibitors and kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)picolinonitrile (CAS: 135436-12-7 / HCl Salt: 1620645-97-7) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of serine protease inhibitors and kinase inhibitors.[1] Its structure combines an electron-deficient pyridine ring with a highly reactive electrophilic handle (chloromethyl) and a versatile synthetic handle (nitrile).

However, this "benzylic-like" reactivity acts as a double-edged sword.[1] The compound is prone to rapid self-quaternization (polymerization) and hydrolysis if mishandled.[1] This guide outlines robust, field-proven protocols for nucleophilic substitution (


), prioritizing yield, purity, and operator safety.

Reactivity Profile & Mechanistic Considerations

To design effective protocols, one must understand the electronic landscape of the molecule. The pyridine nitrogen and the 2-cyano group exert a strong electron-withdrawing effect (


 and 

effects), significantly reducing electron density at the 4-position.[1]
The "Super-Benzylic" Effect

Unlike benzyl chloride, the 4-(chloromethyl)pyridine moiety is significantly more electrophilic.[1] The transition state for


 attack is stabilized by the electron-deficient ring, lowering the activation energy.[1]

Key Reactivity Risks:

  • Self-Quaternization: The pyridine nitrogen of one molecule can attack the chloromethyl group of another, leading to insoluble pyridinium tars.

  • Nitrile Hydrolysis: While the 2-CN group is generally stable, the presence of strong aqueous bases can convert it to the amide (picolinamide) or acid.

Visualization: Reactivity Landscape

Reactivity Substrate 4-(Chloromethyl) picolinonitrile Product Substitution Product (Target) Substrate->Product  SN2 Pathway (Controlled Temp/Base) Self Self-Quaternization (Polymer/Tar) Substrate->Self  High Conc. Free Base Hydrolysis Nitrile Hydrolysis (Amide/Acid) Substrate->Hydrolysis  Aq. Base High Temp Nu Nucleophile (Amine/Phenol) Nu->Product

Figure 1: Competing pathways in the functionalization of 4-(chloromethyl)picolinonitrile. Success depends on suppressing the red and yellow pathways.[1]

Handling & Safety (Critical)

Warning: This compound is a potent alkylating agent and a lachrymator. It causes severe skin burns and eye damage.[2]

  • Storage: Store as the Hydrochloride (HCl) salt whenever possible. The free base degrades rapidly at room temperature. Keep at -20°C under inert atmosphere.

  • PPE: Double nitrile gloves, chemical splash goggles, and a functional fume hood are mandatory.

  • Neutralization: Any spills should be treated with dilute aqueous ammonia or 10% NaOH to quench the alkylating potential before disposal.

Protocol A: C-N Bond Formation (Amination)

This protocol is optimized for secondary amines (e.g., morpholine, piperazines). It uses a mild inorganic base to scavenge acid without triggering nitrile hydrolysis.

Reagents
  • Substrate: 4-(Chloromethyl)picolinonitrile (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 – 1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv if solubility is an issue)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Additive: KI (0.1 equiv) – Optional, accelerates reaction via in situ Finkelstein.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvation: Dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in dry MeCN (0.1 M concentration relative to substrate).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add 4-(Chloromethyl)picolinonitrile (1.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal MeCN).

    • Note: Keeping the reaction cold during addition prevents exotherms and dimerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+Nucleophile mass).

  • Workup (Aqueous):

    • Dilute with EtOAc.

    • Wash with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (DCM/MeOH gradients).

Data Summary: Typical Yields

Nucleophile TypeBaseSolventTempTypical Yield
Secondary Amine (Cyclic)

MeCNRT85-92%
Primary Amine (Aliphatic)DIPEADMF

60-75%*
Aniline (Weak Nu)

DMF

50-65%

*Primary amines risk bis-alkylation.[1] Use excess amine (2-3 equiv) to favor mono-substitution.[1]

Protocol B: C-O Bond Formation (Etherification)

Phenols are less nucleophilic than amines and require stronger activation. However, strong bases like NaOH can hydrolyze the nitrile. Cesium Carbonate (


) is the "Goldilocks" base here—strong enough to deprotonate the phenol but generally compatible with nitriles in aprotic solvents.
Experimental Workflow

Etherification Step1 1. Deprotonation Phenol + Cs2CO3 in DMF (Stir 30 min @ RT) Step2 2. Activation (Optional) Add KI (0.1 eq) to catalyze Step1->Step2 Step3 3. Electrophile Addition Add 4-(Chloromethyl)picolinonitrile (0°C -> RT) Step2->Step3 Step4 4. Quench & Extract Water/EtOAc extraction Step3->Step4

Figure 2: Optimized workflow for ether synthesis to prevent side reactions.

Detailed Procedure
  • Activation: In a dried vial, combine the Phenol (1.0 equiv) and

    
     (1.5 equiv) in dry DMF. Stir at RT for 30 minutes to generate the phenoxide.
    
  • Catalyst: Add Potassium Iodide (KI, 0.1 equiv). This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Addition: Cool to

    
    . Add 4-(Chloromethyl)picolinonitrile (1.1 equiv) dissolved in minimal DMF.
    
  • Reaction: Stir at RT for 4–12 hours.

    • Caution: Do not heat above

      
       unless necessary, as this promotes nitrile hydrolysis.
      
  • Workup: Pour into ice water. If the product is solid, filter it (precipitation is common). If oil, extract with EtOAc.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black Tar Formation Self-polymerization of the free base.[1]Keep concentration <0.2 M. Store starting material as HCl salt. Keep temp low (

).
Picolinamide Byproduct Nitrile hydrolysis.Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH). Use

or organic bases.
Low Conversion (Phenols) Poor nucleophilicity.Add KI (Finkelstein catalyst). Switch solvent to DMSO (increases rate).
Bis-Alkylation (Primary Amines) Amine is too reactive.Use large excess of amine (3-5 equiv) or protect the amine (e.g., Boc-diamine) then deprotect.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70127, 4-(Chloromethyl)benzonitrile (Analogous reactivity data). Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions and Reagents in Organic Synthesis. Springer. (Context for Finkelstein and nucleophilic substitution on heterocycles).
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for benzylic substitution on electron-deficient rings).

Sources

Method

Reaction conditions for amination of 4-(Chloromethyl)picolinonitrile

Executive Summary This guide details the reaction conditions for the nucleophilic substitution of 4-(chloromethyl)picolinonitrile (CAS: 135431-29-5) with various amines. This scaffold is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for the nucleophilic substitution of 4-(chloromethyl)picolinonitrile (CAS: 135431-29-5) with various amines. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other bioactive pyridine derivatives. The presence of the electron-withdrawing nitrile group at the C2 position activates the C4-chloromethyl group toward


 reactions but also increases the acidity of benzylic protons and the risk of ring-nitrogen nucleophilicity (self-quaternization).

Key Takeaways:

  • Preferred Solvent: Acetonitrile (MeCN) offers the best balance of solubility and ease of workup.

  • Base Selection: Potassium Carbonate (

    
    ) is superior to organic bases for preventing salt-induced stalling.
    
  • Critical Control: The starting material is a potent alkylator and prone to self-polymerization; it should be stored as the HCl salt or used immediately upon generation.

Reactivity Profile & Mechanistic Logic

The Substrate

The substrate contains two functional groups with distinct reactivities:[1]

  • Chloromethyl Group (C4): Highly reactive benzylic-like halide. The pyridine ring acts as an electron sink, making the methylene carbon significantly more electrophilic than a standard benzyl chloride.

  • Nitrile Group (C2): Electron-withdrawing group (EWG). It deactivates the ring toward electrophilic attack but stabilizes the transition state for nucleophilic attack at the chloromethyl group.

Reaction Pathway

The reaction proceeds via a classical


 mechanism . However, two competing side reactions must be managed:
  • Path A (Desired): Amine attacks the methylene carbon, displacing chloride.

  • Path B (Self-Quaternization): The pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to insoluble oligomers/polymers.

  • Path C (Bis-Alkylation): If using a primary amine, the product is a secondary amine which is often more nucleophilic than the starting material, leading to tertiary amine byproducts.

ReactionPathways SM 4-(Chloromethyl) picolinonitrile Product Target Amine SM->Product  Path A: SN2 (Base/MeCN)   Polymer Pyridinium Oligomers (Self-Quaternization) SM->Polymer  Path B: No Base/Storage   Amine Amine (H-NR2) Amine->Product Bis Bis-Alkylated Side Product Product->Bis  Path C: Excess SM  

Figure 1: Reaction pathways showing the desired


 route versus competitive polymerization and over-alkylation.

Experimental Protocols

Method A: Standard Amination (Secondary Amines)

Best for: Morpholine, Piperazine, Pyrrolidine, and other non-volatile secondary amines.

Reagents:

  • Substrate: 4-(Chloromethyl)picolinonitrile (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base:

    
     (anhydrous, 2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [0.1 M – 0.2 M concentration]

Procedure:

  • Preparation: Charge a reaction vial with 4-(chloromethyl)picolinonitrile and anhydrous MeCN.

  • Base Addition: Add powdered

    
    . Stir for 5 minutes at Room Temperature (RT).
    
  • Amine Addition: Add the secondary amine dropwise.

  • Reaction:

    • Standard: Stir at RT for 4–12 hours.

    • Sluggish Amines: Heat to 50°C. Note: Do not exceed 70°C to avoid nitrile hydrolysis.

  • Monitoring: Monitor by LCMS. The starting material (Cl-SM) should disappear.

  • Workup: Filter off the solid salts (

    
    /KCl). Rinse the cake with MeCN. Concentrate the filtrate under reduced pressure.
    
  • Purification: Most products are pure enough for the next step. If not, recrystallize from EtOAc/Hexanes or perform flash chromatography (DCM/MeOH).

Method B: Primary Amines (Preventing Bis-Alkylation)

Best for: Methylamine, Ethylamine, Benzylamine.

Reagents:

  • Substrate: 4-(Chloromethyl)picolinonitrile (1.0 equiv)

  • Amine: 3.0 – 5.0 equiv (Excess is critical)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: THF or MeCN

Procedure:

  • Amine Solution: Dissolve the excess primary amine and DIPEA in the solvent at 0°C.

  • Slow Addition: Dissolve the substrate in a minimal amount of solvent. Add this solution dropwise to the cold amine solution over 30 minutes. Rationale: Keeping the amine concentration high relative to the substrate minimizes the chance of the product reacting with a second molecule of substrate.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Concentrate to remove volatiles (excess amine). Partition residue between EtOAc and saturated

    
    .
    
Method C: The Finkelstein Modification (Unreactive Amines)

Best for: Anilines or sterically hindered amines.

Reagents:

  • Additive: Potassium Iodide (KI) (0.1 – 0.5 equiv)

  • Solvent: Acetone or MeCN (Solvents where KCl precipitates but KI is slightly soluble).

Mechanism: KI converts the alkyl chloride (Cl) to the alkyl iodide (I) in situ. The iodide is a much better leaving group (


 faster rate), facilitating the attack by weak nucleophiles.

Procedure:

  • Mix substrate, amine, and

    
     in Acetone.
    
  • Add catalytic KI (10 mol%).

  • Heat to reflux (

    
    ) for 6–12 hours.
    
  • Note: The reaction mixture will turn yellow/brown due to trace iodine liberation; this is normal.

Data Summary & Optimization Table

VariableRecommendationRationale
Solvent Acetonitrile (MeCN) Polar aprotic; promotes

; easy removal. Avoid alcohols (solvolysis risk).
Base

or

Insoluble inorganic bases prevent side-reactions.

is stronger if reaction is slow.
Temperature RT

50°C
High heat (>80°C) risks nitrile hydrolysis to amide.
Concentration 0.1 M Higher concentrations increase polymerization risk.
Stoichiometry 1.1 eq (2° amine) / 3+ eq (1° amine) Controls selectivity between mono- and bis-alkylation.

Troubleshooting & Process Safety

Self-Validating the Protocol
  • Check 1 (LCMS): Look for the M+1 peak of the product. If you see M+1 + [Mass of Substrate - HCl], you have bis-alkylation (Use Method B).

  • Check 2 (NMR): The methylene protons (

    
    -Cl) typically appear around 
    
    
    
    4.5–4.7 ppm. Upon amination, this singlet shifts upfield to
    
    
    3.5–3.8 ppm.
  • Check 3 (Appearance): If the reaction turns into a gummy, insoluble tar, the substrate has self-polymerized. Solution: Ensure the amine is added immediately after the base, or keep the substrate dilute.

Safety Hazards (HSE)
  • Vesicant: 4-(Chloromethyl)picolinonitrile is a severe skin and eye irritant (Lachrymator). It behaves similarly to benzyl chloride.

  • Cyanide: While the nitrile is covalently bonded, combustion or strong acid contact can release HCN gas.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile).[2] Quench glassware with dilute ammonia/methanol before washing to destroy residual alkylator.

References

  • General Reactivity of 4-(Chloromethyl)

    • Source: Fisher Scientific Safety Data Sheet (4-Picolyl chloride hydrochloride).[3]

    • Relevance: Establishes safety profile (Corrosive/Vesicant) and stability issues (Hygroscopic).
    • URL:

  • Nucleophilic Substitution on Picolinonitriles

    • Source:ACS Omega 2018, 3, 12, 17261–17274. "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles..."
    • Relevance: Demonstrates stability of the picolinonitrile scaffold under basic substitution conditions.
    • URL:

  • Finkelstein Conditions & Pyridine Chemistry

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Standard industry practice for increasing yield in sluggish alkyl
    • URL:

  • Prevention of Bis-Alkylation

    • Source: Chemistry LibreTexts, "Reactions of Amines".
    • Relevance: Theoretical grounding for using excess primary amine to favor mono-alkyl
    • URL:

Sources

Application

Standard Operating Procedure: Handling and Applications of 4-(Chloromethyl)picolinonitrile

Introduction & Chemical Profile[1][2][3][4] This Application Note and Standard Operating Procedure (SOP) defines the rigorous technical protocols for handling 4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6). This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4]

This Application Note and Standard Operating Procedure (SOP) defines the rigorous technical protocols for handling 4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6).

This compound is a specialized heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the 2-cyanopyridine motif—a pharmacophore often utilized to modulate hydrogen bonding in kinase inhibitors or as a precursor for tetrazoles via [2+3] cycloaddition.

Critical Technical Distinction: Researchers often confuse this compound with its isomers (e.g., 2-(chloromethyl)pyridine-4-carbonitrile) or its hydrochloride salts. This SOP specifically addresses the free base form, which possesses distinct solubility and stability profiles compared to the HCl salt.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-(Chloromethyl)pyridine-2-carbonitrile
Common Name 4-(Chloromethyl)picolinonitrile
CAS Number 71935-33-6
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, DMF, DMSO, Acetonitrile. Insoluble/Unstable in Water.
Reactivity Class Benzylic-type Electrophile (Alkylating Agent)

Hazard Assessment & Safety Engineering

The "Warhead" Risk (Alkylating Potential)

Structurally, the chloromethyl group at the 4-position is activated by the electron-deficient pyridine ring. This makes the methylene carbon highly electrophilic and prone to SN2 reactions .

  • Biological Implication: It can alkylate DNA bases (guanine N7) or protein residues (cysteine thiols), classifying it as a potential Genotoxic Impurity (GTI) .

  • Lachrymator Warning: Like benzyl chloride, chloromethyl pyridines are potent lachrymators. Exposure causes immediate, severe irritation to eyes and mucous membranes.

Engineering Controls
  • Containment: All operations (weighing, solubilization, reaction) must be performed inside a certified chemical fume hood.

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or thick Nitrile (8 mil)Small halogenated heterocycles can permeate standard nitrile gloves rapidly.
Eyes Chemical Splash GogglesFace shield required if working with >500 mg quantities due to lachrymatory risk.
Respiratory Fume Hood (Primary)If hood failure occurs, use full-face respirator with Organic Vapor/Acid Gas cartridges.

Storage & Stability Protocol

The stability of 4-(Chloromethyl)picolinonitrile is compromised by two factors: Hydrolysis and Polymerization .

Stability Mechanism

The electron-withdrawing nitrile group at position 2 increases the acidity of the pyridinium species formed during self-alkylation. Moisture converts the chloromethyl group to a hydroxymethyl group, releasing HCl, which further catalyzes degradation.

Storage Rules
  • Temperature: Store at -20°C .

  • Environment: Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccation: Store secondary containment with active desiccant (e.g., Drierite).

Experimental Protocols

System Suitability Test (Purity Check)

Before committing valuable starting materials, validate the integrity of the reagent.

  • Sampling: Dissolve 1 mg of 4-(Chloromethyl)picolinonitrile in 1 mL of anhydrous Acetonitrile (MeCN).

  • LCMS Method: Run on C18 column using a Water/Acetonitrile gradient (0.1% Formic Acid).

    • Pass Criteria: Single peak at MW 152.58 (M+H observed as 153 or 194 for MeCN adduct).

    • Fail Criteria: Presence of peak at MW 134 (Hydroxymethyl derivative) or dimer peaks.

Solubilization & Transfer (The "No-Touch" Method)

To avoid weighing solids that may be lachrymatory or sticky.

  • Remove vial from freezer and allow to warm to Room Temperature (RT) inside a desiccator (prevents condensation).

  • Do not scrape the solid. Instead, add a calculated volume of anhydrous solvent (DCM or DMF) directly to the vendor vial to create a stock solution (e.g., 1.0 M).

  • Vortex briefly to dissolve.

  • Transfer the required volume via syringe.

Standard Application: N-Alkylation of Amines

This protocol describes the coupling of 4-(Chloromethyl)picolinonitrile with a secondary amine to form a tertiary amine scaffold.

Reagents:

  • Amine Substrate (1.0 equiv)[1][2]

  • 4-(Chloromethyl)picolinonitrile (1.1 - 1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add the Amine Substrate and Base (Cs₂CO₃) to the vial.

  • Solvent: Add anhydrous MeCN (concentration ~0.1 M with respect to amine).

  • Activation: Add KI (if using) and stir for 5 minutes.

  • Addition: Add the 4-(Chloromethyl)picolinonitrile solution (from Step 4.2) dropwise over 2 minutes.

  • Reaction: Stir at RT for 4–12 hours.

    • Note: If the substrate is sterically hindered, heat to 50°C.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LCMS. Look for consumption of the chloride (Rf ~0.6) and appearance of the product (Rf < 0.4).

  • Workup:

    • Dilute with EtOAc.[3]

    • Wash 2x with Water (to remove DMF/Salts).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Visualization of Workflows

Diagram 1: Handling Decision Tree

This logic gate ensures the user selects the correct handling method based on the physical state of the reagent.

HandlingProtocol Start Start: Retrieve Vial from -20°C Warm Warm to RT in Desiccator (Prevent Condensation) Start->Warm Inspect Visual Inspection Warm->Inspect StateSolid State: Solid/Crystalline Inspect->StateSolid StateOil State: Viscous Oil/Melt Inspect->StateOil Weigh Do NOT Weigh on Open Balance (Lachrymator Risk) StateSolid->Weigh Solubilize Add Solvent directly to Vial (Create Stock Solution) StateSolid->Solubilize Preferred StateOil->Solubilize Weigh->Solubilize Syringe Transfer via Syringe Solubilize->Syringe

Caption: Decision tree for safe handling. Direct solubilization is preferred over weighing solids to minimize exposure.

Diagram 2: Reaction Mechanism & Degradation

Understanding the competition between productive alkylation and destructive hydrolysis.

ReactionPathways Reagent 4-(Chloromethyl) picolinonitrile Cond_Amine + Amine / Base (Anhydrous) Reagent->Cond_Amine Cond_Water + Moisture / Water Reagent->Cond_Water Product Target Product (N-Alkylated) Cond_Amine->Product SN2 Substitution Hydrolysis Hydroxymethyl Impurity (Inactive) Cond_Water->Hydrolysis Degradation HCl HCl Release (Autocatalytic Degradation) Cond_Water->HCl HCl->Reagent Accelerates

Caption: Pathway analysis showing the critical need for anhydrous conditions to prevent autocatalytic degradation.

Waste Disposal & Decontamination

Never dispose of active alkylating agents directly into general organic waste.

  • Quenching Solution: Prepare a solution of 10% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Deactivation: Rinse all syringes, vials, and reaction vessels with the quenching solution. The ammonia reacts with residual chloromethyl groups to form non-toxic amines.

  • Soak Time: Allow glassware to soak for 30 minutes.

  • Disposal: Dispose of the quenched mixture in the "Basic Organic Waste" stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, 4-(Chloromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SN2 mechanism on benzylic systems).

Sources

Method

Technical Guide: 4-(Chloromethyl)picolinonitrile as an Intermediate for Enzyme Inhibitors

[1] Executive Summary 4-(Chloromethyl)picolinonitrile (CAS: 135432-84-1) is a bifunctional pyridine scaffold widely employed in Fragment-Based Drug Discovery (FBDD).[1] Its structural utility lies in its dual-reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Chloromethyl)picolinonitrile (CAS: 135432-84-1) is a bifunctional pyridine scaffold widely employed in Fragment-Based Drug Discovery (FBDD).[1] Its structural utility lies in its dual-reactivity profile:

  • C4-Chloromethyl Group: A highly reactive electrophile suitable for

    
     coupling with nucleophiles (amines, thiols, alkoxides) to establish the inhibitor's "tail" or hydrophobic binding element.[1]
    
  • C2-Nitrile Group: A versatile precursor for "warhead" synthesis, specifically amidines (for serine protease inhibition), tetrazoles (bioisosteres of carboxylic acids), or primary amines.[1]

This guide details the handling, reactivity, and synthetic protocols for utilizing this intermediate, focusing on the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and kinase inhibitors.[1]

Chemical Profile & Reactivity[1][2][3][4]

The pyridine ring is electron-deficient due to the electron-withdrawing nitrile group at the C2 position.[1] This electronic environment significantly enhances the electrophilicity of the chloromethyl group at C4 compared to a standard benzyl chloride, making it prone to rapid alkylation but also susceptible to polymerization if handled improperly.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactivityMap cluster_legend Legend Core 4-(Chloromethyl) picolinonitrile Product_C4 Alkylated Core (Hydrophobic Tail) Core->Product_C4 SN2 Alkylation (Base/DMF) Amine Secondary Amines (Piperidines/Piperazines) Amine->Core Thiol Thiols (Cysteine mimics) Thiol->Core Amidine Amidine (Pinner Rxn) Product_C4->Amidine 1. HCl/EtOH 2. NH3 Tetrazole Tetrazole (Azide Cycloaddition) Product_C4->Tetrazole NaN3/ZnBr2 AmineRed Aminomethyl (Reduction) Product_C4->AmineRed H2/Pd-C key1 Blue: Starting Material key2 Green: Intermediate key3 Red: Active Pharmacophore

Figure 1: Divergent synthetic pathways. The C4 position is modified first to attach the scaffold, followed by C2 transformation into the active pharmacophore.[1]

Case Study: Synthesis of a Serine Protease Inhibitor

Objective: Synthesize a model Thrombin inhibitor where the pyridine ring serves as the P1-P2 linker, the C4-substituent engages the distal hydrophobic pocket, and the C2-amidine engages the S1 specificity pocket (Asp189).[1]

Mechanistic Rationale
  • The Linker: The pyridine ring provides a rigid spacer, orienting the substituents at a specific vector (approx. 120°) suitable for the active site cleft.[1]

  • The Warhead: The nitrile is converted to an amidine.[1] Amidines are classic mimics of the Arginine side chain, forming a salt bridge with the aspartic acid residue deep in the S1 pocket of trypsin-like serine proteases.

Experimental Workflow

The synthesis proceeds in two distinct stages to avoid side reactions (e.g., alkylation of the amidine).[1]

Workflow Step1 Step 1: N-Alkylation Reactant: 4-(Chloromethyl)picolinonitrile Nucleophile: N-Boc-Piperazine Step2 Intermediate Isolation Product: 4-((4-Boc-piperazin-1-yl)methyl)picolinonitrile Purification: Flash Chromatography Step1->Step2 K2CO3, MeCN, 60°C Step3 Step 2: Pinner Reaction Reagent: Dry HCl (gas) in Ethanol Temp: 0°C -> RT Step2->Step3 Imidate Formation Step4 Step 3: Ammonolysis Reagent: Alcoholic Ammonia Product: Amidine Formation Step3->Step4 Nucleophilic Attack

Figure 2: Step-wise synthesis of an amidine-based inhibitor from the chloromethyl-nitrile precursor.

Detailed Experimental Protocols

Safety Pre-Requisites

WARNING: 4-(Chloromethyl)picolinonitrile is a potent alkylating agent.[1]

  • Hazards: Causes severe skin burns (Corrosive, Category 1B), skin sensitization, and is a suspected carcinogen [1].[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

  • Neutralization: Quench spills with 10% aqueous ammonia or dilute NaOH to hydrolyze the chloromethyl group.[1]

Protocol A: Coupling with Secondary Amines

This protocol describes the attachment of a piperazine derivative.

Reagents:

  • 4-(Chloromethyl)picolinonitrile (1.0 eq)[1]

  • N-Boc-piperazine (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)[1]
    
  • Acetonitrile (MeCN) or DMF (anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend

    
     (2.5 eq) in anhydrous MeCN (0.2 M concentration relative to substrate).
    
  • Addition: Add N-Boc-piperazine (1.1 eq) and stir at room temperature for 10 minutes.

  • Substrate Addition: Add 4-(chloromethyl)picolinonitrile (1.0 eq) portion-wise. Note: If the substrate is an HCl salt, increase base by 1.0 eq.[1]

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1]

    • Typical Time: 2–4 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
      /KCl).[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Partition the residue between Ethyl Acetate and Water.[1] Wash organic layer with Brine.[1]

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-5% MeOH in DCM.[1]

Data Interpretation:

  • NMR Check: Look for the disappearance of the chloromethyl singlet (

    
     ppm) and appearance of the aminomethyl singlet (
    
    
    
    ppm).[1]
Protocol B: Pinner Reaction (Nitrile Amidine)

This reaction converts the nitrile into an amidine salt, critical for protease affinity.[1]

Reagents:

  • Nitrile Intermediate (from Protocol A)[1]

  • Anhydrous Ethanol (EtOH)[1]

  • HCl gas (generated or from cylinder) or Acetyl Chloride[1]

  • Ammonia (7N in Methanol)[1]

Procedure:

  • Imidate Formation:

    • Dissolve the nitrile intermediate in anhydrous EtOH (0.1 M).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 15–30 minutes until saturation. Alternative: Add Acetyl Chloride (5 eq) dropwise to the ethanol solution (generates HCl in situ).[1]

    • Seal the vessel and stir at 0°C to Room Temperature for 16–24 hours.

    • Validation: LC-MS should show the mass of the Ethyl Imidate (

      
      ).[1]
      
  • Solvent Swap:

    • Concentrate the mixture to dryness in vacuo (keep temperature < 40°C to avoid decomposition).

    • Co-evaporate with dry toluene twice to remove excess HCl.[1]

  • Ammonolysis:

    • Redissolve the crude imidate residue in anhydrous EtOH.

    • Add Ammonia (7N in MeOH, 10 eq) or bubble

      
       gas.[1]
      
    • Stir at room temperature for 4–12 hours.

    • Concentrate to dryness.[1]

  • Purification:

    • The product is often obtained as an HCl salt.[1] Purify via preparative HPLC (Reverse Phase, C18) using a Water/Acetonitrile gradient with 0.1% TFA or Formic Acid.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of chloromethyl pyridineEnsure the reaction is not run too concentrated. Use a milder base (

instead of NaH) to prevent ring degradation.[1]
Elimination Byproduct Formation of exocyclic double bondLower reaction temperature.[1] Avoid strong, bulky bases (e.g., t-BuOK).[1]
Hydrolysis (Step 2) Moisture in Pinner ReactionStrictly anhydrous conditions are required.[1] Hydrolysis yields the amide (inactive) instead of the amidine.[1]
Incomplete Pinner Steric hindranceIf the nitrile is sterically crowded, switch solvent to Methanol (smaller nucleophile) to form the methyl imidate first.[1]

References

  • Sigma-Aldrich. (2025).[1][2][3][4][5] Safety Data Sheet: 4-(Chloromethyl)picolinonitrile.[1] Retrieved from (Note: Link directs to general SDS search; verify CAS 135432-84-1).[1]

  • Broad Institute. (2018).[1] Compounds and Methods Useful for Treating or Preventing Cancers.[1] WO 2018/183936.[1] Retrieved from .[1]

  • Xenon Pharmaceuticals Inc. (2006).[1][6] Pyridazine-based SCD-1 inhibitors.[1] WO 2006/086445.[1][6] Retrieved from .[1]

  • National Institutes of Health (NIH). (2020).[1] Click-to-Release Reactions for Tertiary Amines and Pyridines.[1][7] PMC7359623.[1] Retrieved from .[1]

  • TCI Chemicals. (2025).[1][2] Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.[1] (Analogous reactivity data). Retrieved from .[1]

Sources

Application

Application Note: Scale-Up Synthesis of 4-(Chloromethyl)picolinonitrile

This Application Note is designed for process chemists and drug development professionals. It details the scale-up synthesis of 4-(Chloromethyl)picolinonitrile (CAS: 135452-94-3), a critical building block for pyridine-b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development professionals. It details the scale-up synthesis of 4-(Chloromethyl)picolinonitrile (CAS: 135452-94-3), a critical building block for pyridine-based kinase inhibitors and DPP-4 antagonists.

Executive Summary

The synthesis of 4-(Chloromethyl)picolinonitrile presents a classic process chemistry challenge: functionalizing the 4-methyl position of an electron-deficient pyridine ring while preserving the sensitive 2-cyano group. While direct radical halogenation (Route A) offers a short path, it suffers from poor selectivity (mono- vs. di-chlorination) and difficult purification at scale.

This guide details the Alcohol Activation Route (Route B) , identified as the "Gold Standard" for pharmaceutical scale-up. This pathway utilizes the reduction of Methyl 2-cyanoisonicotinate followed by deoxychlorination. This method ensures strict control over impurity profiles (specifically excluding the mutagenic di-chloro analog) and avoids chromatographic purification.

Key Process Metrics
ParameterRadical Route (Route A)Alcohol Activation Route (Route B)
Starting Material 4-MethylpicolinonitrileMethyl 2-cyanoisonicotinate
Key Reagent NCS or TCCA / Radical InitiatorNaBH₄ / CaCl₂

SOCl₂
Selectivity Poor (Mixture of mono/di-Cl)High (>99% Mono-Cl)
Purification Chromatography often requiredCrystallization / Extraction
Scalability Low (Exotherm/Safety risks)High (Stepwise control)

Strategic Route Analysis

The Challenge of Direct Chlorination

Direct radical chlorination of 4-methylpicolinonitrile using


 or N-Chlorosuccinimide (NCS) is theoretically attractive but practically hazardous for scale-up. The electron-withdrawing nitrile group deactivates the ring, favoring side-chain attack, but the reaction rate differences between the methyl and chloromethyl species are insufficient to prevent over-chlorination.
  • Result: A crude mixture containing ~10-15% 4-(Dichloromethyl)picolinonitrile.

  • Impact: Separation of the mono- and di-chloro species requires energy-intensive distillation or chromatography, which is non-viable for multi-kilogram batches.

The Solution: The Alcohol Pivot

The recommended protocol proceeds via 4-(Hydroxymethyl)picolinonitrile . This intermediate allows for a "reset" of purity before the final chlorination. The alcohol is converted to the chloride using Thionyl Chloride (


), a reaction that is stereoelectronically controlled and does not produce over-chlorinated byproducts.

Detailed Experimental Protocol

Phase 1: Synthesis of 4-(Hydroxymethyl)picolinonitrile

Reaction Type: Chemoselective Reduction Precursor: Methyl 2-cyanoisonicotinate (CAS: 153939-56-1)

Reagents & Stoichiometry
  • Methyl 2-cyanoisonicotinate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Calcium Chloride (

    
    ) (1.0 equiv) — Activates borohydride for ester reduction
    
  • Solvent: Ethanol / THF (2:1 ratio)

Step-by-Step Workflow
  • Activation: In a reactor, dissolve

    
     in Ethanol at 0°C. Stir for 30 mins to form the active reducing complex.
    
  • Addition: Charge Methyl 2-cyanoisonicotinate dissolved in THF slowly to the reactor, maintaining internal temperature

    
    .
    
  • Reduction: Add

    
     portion-wise over 60 minutes. Caution: Hydrogen gas evolution.
    
  • Monitoring: Warm to RT and stir for 4–6 hours. Monitor by HPLC for disappearance of ester (Limit:

    
    ).
    
  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution. Adjust pH to ~6 with dilute HCl.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Isopropyl Acetate/Heptane if necessary.

    • Target Yield: 85-90%

    • Appearance: Off-white solid[1][2]

Phase 2: Chlorination to 4-(Chloromethyl)picolinonitrile

Reaction Type: Nucleophilic Substitution (


) / Deoxychlorination
Precursor:  4-(Hydroxymethyl)picolinonitrile
Reagents & Stoichiometry
  • 4-(Hydroxymethyl)picolinonitrile (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalyst: DMF (0.05 equiv) — Forms the Vilsmeier-Haack intermediate for rapid conversion

  • Solvent: Dichloromethane (DCM) or Toluene (Preferred for higher boiling point if needed)

Step-by-Step Workflow
  • Setup: Purge reactor with

    
    . Charge Alcohol precursor and DCM. Cool to 0–5°C.
    
  • Activation: Add catalytic DMF.

  • Chlorination: Add

    
     dropwise via addition funnel over 2 hours.
    
    • Critical Process Parameter (CPP): Control exotherm and

      
      /HCl off-gassing rate. Scrubber required.
      
  • Reaction: Allow to warm to RT (20–25°C) and stir for 3–5 hours.

    • In-Process Control (IPC): HPLC should show conversion to chloride (

      
      ).
      
  • Quench & Workup:

    • Cool to 0°C.

    • Slowly add reaction mixture into a stirred solution of saturated

      
       (Inverse quench recommended to control pH and gas evolution).
      
    • Note: Maintain pH > 7 to prevent hydrolysis of the nitrile.

  • Isolation: Separate phases. Wash organic phase with water and brine. Dry over

    
    .
    
  • Crystallization: Solvent swap to n-Heptane/MTBE. Cool to -10°C to crystallize the product.

    • Target Yield: 90-95%

    • Purity: >98% (HPLC area)[1][3]

Process Safety & Hazard Analysis

Thermal Hazards[4]
  • Sodium Borohydride Reduction: Highly exothermic with

    
     evolution. Reactor must be equipped with adequate bursting discs and 
    
    
    
    venting/dilution systems.
  • Thionyl Chloride: Reacts violently with water. The quench step is the most critical safety operation; inverse quenching (adding acid to base) is mandatory to neutralize HCl immediately.

Toxicology
  • Cyanide Moiety: While the nitrile is covalently bonded, metabolic release of cyanide is possible under extreme conditions. Handle with high-containment protocols (OEB 3/4).

  • Alkylating Agent: 4-(Chloromethyl)picolinonitrile is a potent alkylator (genotoxic impurity potential). Ensure total destruction of waste streams using nucleophilic scavengers (e.g., hydroxide or thiosulfate).

Visualizations

Reaction Scheme

The following diagram illustrates the selected "Alcohol Activation" route compared to the rejected radical route.

ReactionScheme Start Methyl 2-cyanoisonicotinate (Ester Precursor) Alcohol 4-(Hydroxymethyl)picolinonitrile (Stable Intermediate) Start->Alcohol NaBH4, CaCl2 EtOH/THF, 0°C (Reductive Selectivity) Product 4-(Chloromethyl)picolinonitrile (Target API Intermediate) Alcohol->Product SOCl2, cat. DMF DCM, 0-25°C (Clean Conversion) RadicalStart 4-Methylpicolinonitrile Impurity Mixture: Mono/Di-chloro (Difficult Purification) RadicalStart->Impurity NCS or Cl2 (Radical Halogenation) Impurity->Product Chromatography (Not Scalable)

Caption: Comparison of the recommended Alcohol Activation route (Green) vs. the Radical Halogenation route (Red).

Workup & Isolation Flowchart

WorkupFlow Rxn Reaction Mixture (Product + SOCl2 + DCM) Quench Inverse Quench (Into sat. NaHCO3, 0°C) Rxn->Quench Slow Addition Sep Phase Separation Quench->Sep Aq Aqueous Waste (Sulfites/Cl-) Sep->Aq Org Organic Phase (Product in DCM) Sep->Org Wash Wash (Water/Brine) Dry (MgSO4) Org->Wash Swap Solvent Swap (DCM -> Heptane/MTBE) Wash->Swap Cryst Crystallization (-10°C) Swap->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product 4-(Chloromethyl)picolinonitrile Filter->Final

Caption: Downstream processing workflow designed to minimize hydrolysis and maximize crystal purity.

References

  • Review of Pyridine Functionalization: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents." Comprehensive Heterocyclic Chemistry. Link

  • Reduction of Pyridine Esters: Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.[2] (US Patent 9,475,771 B2). Describes analogous reduction conditions for picolinonitrile derivatives. Link

  • Chlorination Safety: FilmTec™ Chlorination - Dechlorination Technical Manual. DuPont Water Solutions. (General reference for chlorine handling/quenching safety principles). Link

  • Radical Halogenation Issues: Method for chlorination of side chain of picolines. (CN Patent 101337924A). Highlights the difficulty in controlling polychlorination in methylpyridines. Link

  • Product Data: 4-(Hydroxymethyl)picolinonitrile Properties & Safety. ChemicalBook. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Chloromethyl)picolinonitrile Synthesis

Executive Summary & Core Directive The synthesis of 4-(chloromethyl)picolinonitrile (and its related salt forms) presents a unique challenge: balancing the reactivity of the chloromethyl group with the stability of the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 4-(chloromethyl)picolinonitrile (and its related salt forms) presents a unique challenge: balancing the reactivity of the chloromethyl group with the stability of the pyridine ring.

The Core Yield Challenge: The primary cause of yield loss in this synthesis is intermolecular self-alkylation . The basic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl carbon of another, leading to rapid polymerization (often observed as the formation of a black tar).

The Solution: To maximize yield, you must immobilize the nitrogen lone pair . This is best achieved by isolating and storing the product as the Hydrochloride (HCl) Salt , rather than the free base.

This guide prioritizes the Alcohol-to-Chloride route (via thionyl chloride) over radical halogenation, as it offers superior regioselectivity and yield control for this specific scaffold.

Troubleshooting Guide (Q&A)

Category A: Reaction Efficiency & Conversion

Q: I am using thionyl chloride (


) to convert 4-(hydroxymethyl)picolinonitrile, but the reaction stalls at 70-80% conversion. Adding more reagent doesn't help. Why? 

A: This is likely a kinetic issue caused by the deactivation of the pyridine ring.

  • The Cause: The nitrile group at the 2-position is electron-withdrawing, which deactivates the ring. Furthermore, as the reaction proceeds, the pyridine nitrogen becomes protonated (forming the HCl salt in situ), which further pulls electron density away from the hydroxymethyl group, slowing the nucleophilic attack on thionyl chloride.

  • The Fix: Use DMF (Dimethylformamide) as a catalyst (1-5 mol%).

    • Mechanism:[1][2][3] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than thionyl chloride alone. It rapidly converts the alcohol to the alkyl chloride.
      
    • Protocol Adjustment: Add 2-3 drops of anhydrous DMF to the reaction mixture before heating.

Q: My product contains a significant amount of 4-picolinic acid or amide impurities. Where is this coming from?

A: This indicates hydrolysis of the nitrile group .

  • The Cause: Thionyl chloride often contains traces of

    
     and, if not strictly anhydrous, generates more 
    
    
    
    upon reaction with moisture. Strong acid + heat + water will hydrolyze the nitrile to an amide or acid.
  • The Fix:

    • Strict Anhydrous Conditions: Dry your solvent (DCM or Toluene) and starting material thoroughly.

    • Temperature Control: Do not exceed 60°C unless necessary.

    • Reagent Quality: Use fresh or distilled

      
      .
      
Category B: Workup & Stability (The "Black Tar" Issue)

Q: The reaction looks clean on TLC, but upon aqueous workup (neutralization with


), the organic layer turns dark and the yield plummets. What happened? 

A: You triggered Self-Quaternization (Polymerization) .

  • The Mechanism: By neutralizing the mixture, you generated the free base . In the concentrated organic phase, the free pyridine nitrogen acts as a nucleophile and attacks the chloromethyl group of a neighboring molecule. This chain reaction forms a pyridinium polymer (black tar).

  • The Fix (Critical): Avoid aqueous neutralization.

    • Isolate the product directly as the Hydrochloride Salt .

    • Method: Evaporate the thionyl chloride/solvent. Triturate the residue with an anti-solvent (like cold diethyl ether or hexane) to precipitate the hydrochloride salt. Filter and dry under nitrogen.[4]

Optimized Experimental Protocol

Objective: Synthesis of 4-(Chloromethyl)picolinonitrile Hydrochloride via Deoxychlorination.

Reagents:

  • Starting Material: 4-(Hydroxymethyl)picolinonitrile (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: DMF (anhydrous) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Dissolution: Suspend 4-(hydroxymethyl)picolinonitrile in anhydrous DCM (approx. 0.5 M concentration).

    • Note: The starting material may not fully dissolve initially; this is acceptable.

  • Activation: Add DMF (catalytic amount).

  • Addition: Cool the mixture to 0°C. Add

    
     dropwise via a syringe or addition funnel.
    
    • Control: Gas evolution (

      
       and 
      
      
      
      ) will occur.[5] Ensure proper venting through a scrubber.
  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (40°C for DCM, 60°C for Toluene) for 2-4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting alcohol spot should disappear.

  • Isolation (The "Salt" Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotovap) to remove solvent and excess

      
      . Do not heat above 40°C during evaporation. 
      
    • You will obtain a solid or thick oil residue.

  • Purification:

    • Add anhydrous Diethyl Ether or Hexane to the residue.

    • Triturate (stir vigorously) to crystallize the Hydrochloride Salt .

    • Filter the white/off-white solid under an inert atmosphere.

    • Wash with cold ether.

  • Storage: Store the salt in a desiccator at -20°C.

Comparative Data Analysis

Table 1: Comparison of Chlorination Reagents for Picolinonitrile Derivatives

ReagentConditionsTypical YieldSelectivityRisk Profile

/ DMF
Reflux, 2-4h85-95% HighNitrile hydrolysis if wet; Toxic gas (

)

Reflux, 4-8h70-80%ModerateDifficult workup (phosphorus waste); Harder to remove excess
Appel (

)
RT, 12h60-75%HighGenerates Triphenylphosphine Oxide (TPPO) waste (hard to separate)
NCS (Radical) Reflux, Initiator40-60%LowProduces mixtures (mono/di-chloro); Low atom economy

Visual Logic & Stability Pathways

The following diagram illustrates the critical decision points between the Stable Salt pathway and the Unstable Free Base pathway.

G Start 4-(Hydroxymethyl) picolinonitrile Reaction Reaction: SOCl2 + DMF (Cat) (Formation of Alkyl Chloride) Start->Reaction Activation Intermed Intermediate: 4-(Chloromethyl)picolinonitrile (HCl Salt in Solution) Reaction->Intermed Conversion Decision WORKUP DECISION Intermed->Decision PathA Path A: Aqueous Base (NaHCO3 Wash) Decision->PathA Neutralization (RISK) PathB Path B: Evaporation & Trituration (Ether) Decision->PathB Anhydrous Workup (SAFE) FreeBase Free Base Form (Nitrogen Lone Pair Active) PathA->FreeBase SaltForm HCl Salt Form (Nitrogen Protonated/Blocked) PathB->SaltForm Polymer RESULT: Black Tar (Self-Alkylation/Polymerization) FreeBase->Polymer Rapid Intermolecular Attack Product RESULT: Stable White Solid (High Yield >90%) SaltForm->Product Filtration & Drying

Caption: Workflow decision tree highlighting the critical stability divergence between aqueous neutralization (Path A) and anhydrous salt isolation (Path B).

References

  • Source: BenchChem Technical Guide. "The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
  • Stability of Picolyl Chlorides

    • Source: PureSynth Product Data.[6] "4-(Chloromethyl)Pyridine Hydrochloride 98%."

    • Relevance: Confirms the commercial standard of storing these compounds as Hydrochloride salts to prevent degradation (polymeriz
    • URL:[Link]

  • General Chlorination Mechanisms (NCS vs SOCl2)

    • Source: Organic Chemistry Portal. "N-Chlorosuccinimide (NCS)."[7]

    • Relevance: Provides comparative context on radical chlorination (NCS)
    • URL:[Link]

  • Alternative Synthesis (Radical Route Analog): Source: ChemicalBook. "4-(Chloromethyl)tolunitrile synthesis." Relevance: Demonstrates the radical halogenation conditions for the benzene analog, illustrating the lower yield (approx 60-70% in practice before optimization) and higher complexity compared to the alcohol-to-chloride route.

Sources

Optimization

Preventing hydrolysis of 4-(Chloromethyl)picolinonitrile

Technical Support Center: 4-(Chloromethyl)picolinonitrile Topic: Preventing Hydrolysis & Degradation of 4-(Chloromethyl)picolinonitrile CAS Registry Number: 71935-33-6 (Free Base) Document ID: TS-GUIDE-CMPN-01 Audience:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Chloromethyl)picolinonitrile

Topic: Preventing Hydrolysis & Degradation of 4-(Chloromethyl)picolinonitrile CAS Registry Number: 71935-33-6 (Free Base) Document ID: TS-GUIDE-CMPN-01 Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Core Directive: The Stability Paradox

Executive Summary: 4-(Chloromethyl)picolinonitrile is a bifunctional pyridine intermediate critical for introducing the (2-cyanopyridin-4-yl)methyl motif. Its chemical utility stems from the high electrophilicity of the chloromethyl group. However, this same attribute creates a "stability paradox": the electron-withdrawing nitrile group at the 2-position pulls electron density from the ring, significantly increasing the electrophilicity of the benzylic-like carbon at the 4-position.

Consequently, this compound is exceptionally prone to hydrolysis (forming the alcohol) and self-quaternization (forming insoluble polymers) if not handled under strict "Dry Chain" conditions. This guide provides the protocols required to maintain >98% purity.

Degradation Pathways & Visualization

Understanding how the molecule fails is the first step to prevention. The diagram below illustrates the two primary failure modes: Hydrolysis (water attack) and Self-Quaternization (intermolecular attack).

DegradationPathways CMPN 4-(Chloromethyl) picolinonitrile (Active Reagent) Alcohol 4-(Hydroxymethyl) picolinonitrile (Inactive Alcohol) CMPN->Alcohol Hydrolysis (Fast) Rate increases w/ pH > 7 Polymer Polymeric/Dimeric Quaternary Salts (Insoluble Solid) CMPN->Polymer Self-Quaternization (Conc. > 0.5M, Heat) Water H₂O / Moisture Water->Alcohol Amide Picolinamide Derivative Alcohol->Amide Nitrile Hydrolysis (Slow, requires strong acid/base)

Figure 1: Primary degradation pathways. The chloromethyl hydrolysis (Red path) is the kinetic dominant failure mode in the presence of moisture.

Storage & Handling Protocols (The "Dry Chain")

Q: How should I store the bulk material upon receipt? A: Immediate stabilization is required. Do not leave on the benchtop.

  • Temperature: Store at -20°C . At 4°C, shelf life is reduced to <3 months due to slow self-quaternization.

  • Atmosphere: Store under Argon or Nitrogen.[1] The compound is hygroscopic; absorbed water triggers autocatalytic degradation (HCl produced by hydrolysis catalyzes further decomposition).

  • Container: Glass vials with Teflon-lined caps, sealed with Parafilm. For amounts >5g, secondary containment with activated desiccant (e.g., Drierite) is mandatory.

Q: Can I store a stock solution? A: No. In solution, the effective concentration of the pyridine nitrogen (nucleophile) and the chloromethyl group (electrophile) facilitates intermolecular attack (polymerization), resulting in a precipitate. If a solution must be prepared, use anhydrous THF or DCM, keep at -20°C, and use within 24 hours.

Reaction Optimization & Troubleshooting

Decision Tree: Solvent & Base Selection

Use this logic flow to select conditions that minimize hydrolysis during nucleophilic substitution reactions.

ReactionLogic Start Reaction Planning Solvent Select Solvent Start->Solvent IsPolar Is Nucleophile Polar/Charged? Solvent->IsPolar No No IsPolar->No Neutral Yes Yes IsPolar->Yes Salt/Anion AnhydrousDCM Anhydrous DCM/THF (Best Stability) BaseSelect Select Base AnhydrousDCM->BaseSelect AnhydrousMeCN Anhydrous MeCN (Watch Temp < 40°C) AnhydrousMeCN->BaseSelect DMF_DMSO Dry DMF/DMSO (High Hydrolysis Risk) DMF_DMSO->BaseSelect BaseType Base Type? BaseSelect->BaseType OrganicBase DIPEA / 2,6-Lutidine (Non-Nucleophilic) BaseType->OrganicBase Homogeneous InorganicBase K₂CO₃ / Cs₂CO₃ BaseType->InorganicBase Heterogeneous No->AnhydrousDCM Yes->AnhydrousMeCN Preferred Yes->DMF_DMSO If necessary

Figure 2: Selection logic for minimizing side reactions. Green paths indicate highest stability.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
White precipitate forms immediately upon dissolving.Polymerization/Salt Formation. The material has self-reacted or formed HCl salts due to moisture ingress.Filter the solid. Analyze filtrate by NMR. If the solid is insoluble in organic solvents but soluble in water, it is likely the polymer. Discard and use fresh batch.
New peak in LCMS (M-Cl+OH) (Mass = Parent - 18.5).Hydrolysis. The chloromethyl group has converted to hydroxymethyl.Critical: Check solvent water content (Karl Fischer). Ensure base is anhydrous.[1] Switch to a less hygroscopic solvent (e.g., replace DMF with MeCN or THF).
Reaction stalls at 50% conversion. Reagent Decomposition. The alkyl chloride has degraded before reacting with the nucleophile.Increase equivalents of 4-(Chloromethyl)picolinonitrile (add in portions). Lower reaction temperature to 0°C to favor substitution over hydrolysis.
Low Yield with Inorganic Bases (K₂CO₃). "Wet" Base Hydrolysis. Hygroscopic bases introduce water.Flame-dry inorganic bases under vacuum before use. Add 3Å Molecular Sieves to the reaction vessel.

Experimental Protocol: The "Zero-Water" Standard

Objective: Coupling 4-(Chloromethyl)picolinonitrile with an amine or phenol nucleophile.

Reagents:

  • 4-(Chloromethyl)picolinonitrile (1.1 equiv)

  • Nucleophile (1.0 equiv)[2]

  • Base: DIPEA (Hunig's Base) (2.5 equiv) - Must be distilled or fresh.

  • Solvent: Anhydrous THF or DCM (from solvent system or dried over activated sieves).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Solvent Charge: Add the nucleophile and anhydrous solvent.[1]

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes at 0°C (Ice bath).

    • Note: Cooling is critical. The reaction of picolyl chlorides is exothermic; heat accelerates hydrolysis.

  • Reagent Addition: Dissolve 4-(Chloromethyl)picolinonitrile in a minimal amount of anhydrous solvent in a separate dry vial. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Why? Adding solid directly can introduce moisture from the air. Dropwise addition keeps the concentration of the electrophile low, reducing self-polymerization risk.

  • Monitoring: Allow to warm to Room Temperature (RT) only after 1 hour. Monitor by TLC/LCMS.[1]

  • Workup: Quench with saturated NH₄Cl (minimizes basic hydrolysis during extraction). Extract immediately with EtOAc. Dry organic layer over Na₂SO₄ and concentrate without heating above 35°C.

Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO as solvents? A: Avoid if possible. DMF and DMSO are hygroscopic and difficult to dry completely. At temperatures >40°C in "wet" DMF, the half-life of the chloromethyl group drops to minutes [1]. If solubility requires dipolar aprotic solvents, use NMP (N-methyl-2-pyrrolidone) dried over molecular sieves and keep the reaction time short.

Q: Why is the nitrile group important for stability? A: The nitrile at the 2-position is electron-withdrawing. This deactivates the pyridine nitrogen, making it less nucleophilic than unsubstituted 4-picolyl chloride (CAS 1822-51-1). While this reduces the rate of self-polymerization, it simultaneously makes the CH₂-Cl carbon more electron-deficient and thus more susceptible to attack by water (hydrolysis) [2].

Q: I see a "dimer" peak in Mass Spec. What is it? A: This is likely the quaternary ammonium salt formed by one molecule of 4-(Chloromethyl)picolinonitrile alkylating the pyridine nitrogen of another. This is irreversible.

References

  • Hydrolytic Stability of Chloromethylpyridines: Source: ChemicalBook & Fisher Scientific Safety Data (General Picolyl Chloride Stability). URL: (Analogous reactivity profile).

  • Reactivity of Picolinonitrile Derivatives: Source: PubChem Compound Summary for 4-(Chloromethyl)benzonitrile (Structural Analog). URL:[3]

  • General Handling of Moisture-Sensitive Alkyl Halides: Source: BenchChem Technical Guides. URL:

  • CAS Registry Verification: Source: BenchChem Product Database. URL:

Sources

Troubleshooting

Technical Support Center: 4-(Chloromethyl)picolinonitrile Alkylation Guide

Executive Summary & Reactivity Profile 4-(Chloromethyl)picolinonitrile (also known as 4-(chloromethyl)pyridine-2-carbonitrile) is a high-value bifunctional building block.[1] Its utility stems from the orthogonal reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

4-(Chloromethyl)picolinonitrile (also known as 4-(chloromethyl)pyridine-2-carbonitrile) is a high-value bifunctional building block.[1] Its utility stems from the orthogonal reactivity of the electrophilic chloromethyl group and the cyano group.[1] However, this dual functionality creates a "stability paradox" that often leads to low yields or complete reaction failure (tar formation).[1]

The Stability Paradox[1][2]
  • The Trap: The pyridine nitrogen is nucleophilic, while the chloromethyl group is a potent electrophile.[1]

  • The Consequence: In its free base form, the molecule is prone to rapid intermolecular self-alkylation (quaternization), forming insoluble polymers or tars.[1]

  • The Nitrile Effect: The electron-withdrawing nitrile group at position 2 decreases the basicity of the pyridine nitrogen (making it more stable than simple 4-picolyl chloride), but it simultaneously activates the chloromethyl group, making it more susceptible to hydrolysis and nucleophilic attack.[1]

Critical Troubleshooting Modules

Module A: The "Black Tar" Scenario (Self-Alkylation)

Symptom: The reaction mixture turns dark/black and precipitates a gummy solid; yield is near zero.[1] Root Cause: High concentration of the free base allows Pyridine-N to attack the


 of a neighboring molecule.[1]

Prevention Protocol:

  • Storage Form: Always store and weigh the reagent as the Hydrochloride Salt (HCl) .[1] The protonated nitrogen cannot act as a nucleophile.[1]

  • In-Situ Neutralization: Do not free-base the reagent in a separate step.[1] Add the HCl salt directly to the reaction mixture containing the target nucleophile and a non-nucleophilic base (e.g., DIPEA,

    
    , 
    
    
    
    ).[1]
  • Dilution Factor: Maintain reaction concentration below 0.1 M if possible. High concentrations favor intermolecular polymerization (second-order kinetics) over the desired reaction.[1]

Module B: Hydrolysis & Solvolysis

Symptom: Formation of 4-(hydroxymethyl)picolinonitrile (alcohol) or ether byproducts.[1] Root Cause: Trace moisture or use of nucleophilic solvents (alcohols).[1] The nitrile group activates the benzylic position, making it highly sensitive to


/

hydrolysis.[1]

Prevention Protocol:

  • Solvent Choice: Use anhydrous, non-nucleophilic polar aprotic solvents.[1][2]

    • Recommended: Acetonitrile (ACN), DMF (Dry), THF.

    • Forbidden: Methanol, Ethanol, Water.[1]

  • Base Selection: Avoid hydroxide bases (NaOH, KOH) which promote hydrolysis. Use Carbonates or Tertiary Amines.[1]

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired pathway and the destructive side reactions.

ReactionPathways cluster_conditions Critical Control Points Start 4-(Chloromethyl) picolinonitrile (Free Base) Product Desired Product (Alkylated Nu) Start->Product Path A: Fast reaction with Target Nu Polymer Polymer/Tar (Self-Alkylation) Start->Polymer Path B: Intermolecular Attack (High Conc.) Hydrolysis Alcohol Byproduct (Hydrolysis) Start->Hydrolysis Path C: Trace H2O or Alcohol Solvent Target Target Nucleophile (Nu-H) Target->Product Keep Dilute Keep Dilute Dry Solvent Dry Solvent Non-Nuc Base Non-Nuc Base

Caption: Figure 1. Kinetic competition in alkylation. Path A is favored by high nucleophile concentration relative to the substrate.[1] Path B is favored by high substrate concentration.[1] Path C is favored by moisture.[1]

Optimized Experimental Protocol

Objective: Alkylation of a secondary amine (generic nucleophile) using 4-(chloromethyl)picolinonitrile hydrochloride.

Materials
  • Reagent: 4-(Chloromethyl)picolinonitrile HCl (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (ACN)

Step-by-Step Workflow
  • Preparation (The "Salt" Strategy):

    • Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

    • Add the Nucleophile (1.1 equiv) and Base (

      
      , 2.5 equiv) to the flask.
      
    • Add Anhydrous ACN.[1] Stir for 10 minutes to activate the nucleophile.

  • Addition (The "Slow Feed"):

    • Crucial: Do not dump the chloromethyl reagent in all at once.[1]

    • Dissolve 4-(Chloromethyl)picolinonitrile HCl in a separate vial of anhydrous ACN.

    • Add this solution dropwise to the stirring nucleophile mixture at 0°C .

    • Why? This ensures the concentration of the "free base" is always low relative to the nucleophile, favoring the cross-reaction over self-polymerization.[1]

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (RT).[1] Do not heat initially.[1]

    • Monitor via TLC or LC-MS.[1][2] The nitrile group provides a distinct UV signature.[1]

    • Endpoint: Disappearance of the starting chloride.[1]

  • Quench:

    • Dilute with EtOAc.[1] Wash with water (removes inorganic salts).[1]

    • Dry organic layer over

      
      .[1][2]
      

Solvent & Base Selection Matrix

SolventSuitabilityRisk FactorRecommended Base
Acetonitrile (ACN) High Low (if dry)

,

, DIPEA
DMF High Moderate (Hydrolysis if wet)

, NaH
DCM MediumSlow reaction rateDIPEA, TEA
Methanol/Ethanol Zero Solvolysis (Ether formation) N/A
Water/Aqueous Zero Hydrolysis (Alcohol formation) N/A

Frequently Asked Questions (FAQ)

Q1: Can I convert the HCl salt to the free base before the reaction to remove the acid? A: Strongly Discouraged. The free base of chloromethylpyridines is unstable.[1] If you must do this (e.g., for solubility in non-polar solvents), perform the extraction with cold saturated


/DCM at 0°C and use the solution immediately.[1] Never concentrate the free base to dryness; it will polymerize violently.[1]

Q2: My reaction turned purple/black. Is my product gone? A: Not necessarily, but yield is compromised. Pyridinium salts (the polymerization product) are often deeply colored.[1] Filter the mixture through a silica plug to remove the polar polymer tars; your desired product (if formed) should elute with less polar solvents.[1]

Q3: How does the nitrile group affect the reaction compared to standard 4-picolyl chloride? A: The nitrile at the 2-position is electron-withdrawing.[1]

  • It makes the pyridine nitrogen less nucleophilic (slower self-alkylation than 4-picolyl chloride).[1]

  • It makes the

    
     carbon more electrophilic (faster reaction with your nucleophile, but also faster hydrolysis).[1]
    
  • Warning: Avoid strong aqueous acids or bases at high heat, or you will hydrolyze the nitrile to an amide/acid.[1]

Q4: I see a peak at M-35 (loss of Cl) + 17 (OH) in LCMS. What happened? A: You have hydrolyzed your starting material to the alcohol.[1] Check your solvent water content (Karl Fischer titration recommended < 500 ppm) and ensure your base is anhydrous.[1]

References

  • General Stability of Chloromethylpyridines

    • Source: Sigma-Aldrich Product Sheet for 4-(Chloromethyl)pyridine hydrochloride.[1][3]

    • Key Data: "Store at 2-8°C. Hygroscopic. Incompatible with strong oxidizing agents, strong bases."[1]

    • URL:[1]

  • Mechanisms of Pyridine Self-Alkylation

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1]

    • Context: Describes the nucleophilicity of pyridine nitrogen and the form
  • Alkylation Protocols for Picolyl Chlorides

    • Source: BenchChem Application Notes for (Chloromethyl)sulfonylethane (Analogous electrophile handling).
    • Context: General procedure for N-alkylation using anhydrous bases and aprotic solvents.[1][2]

    • URL:

  • Synthesis of Picolinonitrile Derivatives

    • Source:Journal of Medicinal Chemistry (General reference for picolinonitrile building blocks in kinase inhibitors).[1]

    • Context: Use of 4-(chloromethyl)picolinonitrile in the synthesis of enzyme inhibitors (e.g., VEGF inhibitors).[1]

    • URL:

Sources

Optimization

Optimal storage conditions to prevent degradation of 4-(Chloromethyl)picolinonitrile

Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation (color change, polymerization, or loss of reactivity) in your batch of 4-(Chloromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation (color change, polymerization, or loss of reactivity) in your batch of 4-(Chloromethyl)picolinonitrile (CAS: 135450-23-6 or related derivatives).

The Bottom Line: This compound is an electrophilic alkyl halide attached to a nucleophilic pyridine ring . As a free base, it is chemically programmed to self-destruct via intermolecular self-quaternization.

This guide provides the protocols required to interrupt this degradation pathway and maintain reagent integrity.

Module 1: The Degradation Mechanism (The "Why")

To store this compound effectively, you must understand how it fails. The degradation is not random; it is a specific bimolecular reaction.

The Self-Destruction Pathway

In its neutral form (Free Base), the nitrogen atom of one molecule attacks the chloromethyl group of a neighbor. This creates a pyridinium salt dimer, which can further oligomerize into a dark, insoluble polymer.

DegradationMechanism Monomer Monomer (Free Base) (Colorless/Pale Yellow) Transition Intermolecular Nucleophilic Attack (SN2) Monomer->Transition High Conc. RT Storage Hydrolysis Hydrolysis Product (Alcohol) Monomer->Hydrolysis + Moisture (H2O) Dimer Pyridinium Dimer (Ionic Salt) Transition->Dimer Polymer Insoluble Polymer (Dark Brown/Black) Dimer->Polymer Chain Growth

Figure 1.1: The primary degradation pathway (Self-Quaternization) vs. secondary hydrolysis.

Module 2: Optimal Storage Protocols

The storage strategy depends entirely on the physical form of the compound.

Comparative Storage Table
ParameterHydrochloride Salt (Recommended) Free Base (High Risk)
Stability Status High. Protonation blocks the nucleophilic Nitrogen.Critical. Self-reactive.
Temperature 2°C to 8°C (Refrigerator)-20°C to -80°C (Freezer)
Atmosphere Dry, tightly sealed.[1]Strict Inert Gas (Argon/Nitrogen).
Physical State White to off-white solid.Oil or low-melting solid.
Shelf Life 12–24 Months (if dry).< 48 Hours (at RT); 1–3 Months (Frozen).
Major Threat Moisture (Hygroscopic).Concentration (Self-polymerization).
The "Golden Rule" of Handling

Never store the free base in a concentrated liquid form at room temperature. If you must store the free base, dilute it in a non-nucleophilic solvent (e.g., DCM, Toluene) and store it frozen. Dilution increases the distance between molecules, kinetically inhibiting the bimolecular self-attack.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from off-white to pink/brown. Is it still usable?

Diagnosis: This indicates the onset of polymerization (formation of conjugated pyridinium systems).

  • Trace Pink: Likely superficial. Can be used for crude reactions but yield may suffer.

  • Dark Brown/Gummy: Significant degradation.[2]

  • Action: Do not use for critical steps. Attempt to re-purify by dissolving in DCM and washing with saturated NaHCO₃ (rapidly) then re-acidifying to the HCl salt, or perform a rapid filtration through a silica plug if it's the free base.

Q2: The material has clumped into a hard rock. Why?

Diagnosis: Moisture absorption. The HCl salt is hygroscopic.

  • Risk: Water acts as a nucleophile, slowly converting the chloromethyl group to a hydroxymethyl group (alcohol).

  • Action: Dry under high vacuum over P₂O₅ for 24 hours. Check NMR for the characteristic shift of the -CH₂- peak (approx 4.6 ppm for Cl vs 4.8 ppm for OH).

Q3: I need the free base for my reaction. How do I handle it?

Protocol: Do not buy the free base. Buy the HCl salt and perform an in situ free-basing or a "Free-Base and Use Immediately" protocol (see Module 4).

Module 4: Operational Workflows

The "Free-Base and Use" Protocol

This workflow minimizes the time the molecule exists in its unstable neutral state.

HandlingWorkflow Start Start: Weigh HCl Salt Step1 Partition: DCM / Sat. NaHCO3 (Cold: 0°C) Start->Step1 Step2 Separate Organic Layer (Rapidly) Step1->Step2 Step3 Dry over MgSO4 (Keep Cold) Step2->Step3 Decision Is reaction ready? Step3->Decision Action1 Add immediately to reaction vessel Decision->Action1 Yes Action2 Evaporate solvent? (DANGER) Decision->Action2 No (Need storage) SafeStore Store as dilute solution at -20°C under Argon Action2->SafeStore Do NOT concentrate to dryness

Figure 4.1: Safe generation and handling of the free base.

Solvent Compatibility Guide

When handling the free base, your choice of solvent affects stability.

  • Recommended: Dichloromethane (DCM), Toluene, Diethyl Ether. (Non-nucleophilic).[3]

  • Avoid: Alcohols (Methanol/Ethanol - causes solvolysis), Water, DMSO (can act as an oxidant or nucleophile under certain conditions), DMF (if heated).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Picolyl chloride hydrochloride. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Picolyl Chloride Hydrochloride Stability. Retrieved from

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[4] Retrieved from

  • MedChemExpress. (2024). 2-(Chloromethyl)pyridine hydrochloride: Mechanism of Action & Protocol. Retrieved from

  • Pappalardo, S., et al. (1992). Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride.[5] The Journal of Organic Chemistry, 57(9), 2611-2624.[5] (Demonstrates in-situ usage).

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Chloromethyl)picolinonitrile

This guide is structured as a Tier-3 Technical Support resource. It assumes you are familiar with standard Schlenk line techniques and handling lachrymatory agents.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes you are familiar with standard Schlenk line techniques and handling lachrymatory agents.

CAS: 135450-23-6 | Molecular Formula: C7H5ClN2 | MW: 152.58 g/mol

Module 1: Diagnostic Triage

Before attempting purification, identify your specific impurity profile using the guide below. The strategy changes depending on whether you have unreacted starting material, over-chlorinated byproducts, or hydrolysis degradation.

Q: My crude solid is sticky/oily and darker than expected. What is happening? A: This is likely Self-Quaternization (Polymerization) or Hydrolysis .

  • The Mechanism: The pyridine nitrogen of one molecule attacks the electrophilic chloromethyl group of another, forming an intermolecular pyridinium salt. This autocatalytic process accelerates with heat and concentration.

  • The Fix: If the material is already a dark tar, it is likely unrecoverable. For future batches, never store the free base in concentrated oil form at room temperature. Store as a hydrochloride salt or in a dilute solution of non-nucleophilic solvent (e.g., DCM, Toluene) at -20°C.

Q: I see a spot on TLC just above my product (less polar). A: This is 4-(Dichloromethyl)picolinonitrile .[1]

  • Cause: Over-chlorination during the radical reaction (if using NCS/Cl2).

  • Removal: Difficult. It co-crystallizes with the product. You must use fractional recrystallization or careful column chromatography (see Module 2).[1]

Q: I see a spot significantly below my product (more polar) or near the baseline. A: This is 4-(Hydroxymethyl)picolinonitrile or Succinimide (if NCS was used).[1]

  • Cause: Moisture ingress hydrolyzed the C-Cl bond, or residual reagents remain.

  • Removal: Easy. These are water-soluble or highly polar. A cold aqueous wash or recrystallization will remove them.

Module 2: Purification Protocols
Protocol A: Recrystallization (Primary Recommendation)

Best for: Removing succinimide, hydrolysis products, and small amounts of starting material.[1]

The Logic: 4-(Chloromethyl)picolinonitrile is moderately polar due to the nitrile and pyridine ring but lipophilic enough to precipitate from non-polar solvents. We use a binary solvent system .

ParameterSpecification
Solvent A (Good Solvent) Ethyl Acetate (EtOAc) OR Dichloromethane (DCM)
Solvent B (Anti-Solvent) n-Heptane OR Hexanes
Temperature Range Dissolve at 40°C (Do not boil excessively); Crystallize at -20°C
Target Concentration 1g crude / 5-7 mL total solvent volume

Step-by-Step Procedure:

  • Dissolution: Place crude solid in a flask. Add minimal Solvent A (warm, ~40°C) until fully dissolved.

    • Note: If you have insoluble white solids immediately, filter them off; this is likely succinimide or inorganic salts.

  • Precipitation: Slowly add Solvent B dropwise with stirring until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Solvent A to clear the solution.[2]

  • Crystallization: Remove from heat. Let cool to RT, then place in a freezer (-20°C) for 12 hours.

    • Critical: Rapid cooling often traps the "dichloro" impurity. Slow cooling excludes it.

  • Filtration: Filter cold. Wash the cake with pure, cold (-20°C) Solvent B .

Protocol B: Flash Chromatography (Secondary Option)

Best for: Separating the "Dichloro" impurity or unreacted Starting Material.[1]

Stationary Phase: Silica Gel (Acid-washed recommended to prevent pyridine tailing). Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

Impurity TargetGradient Strategy
Dichloromethyl (Less Polar) Start at 95:5 (Hex:EtOAc) . The dichloro elutes first. Collect early fractions conservatively.
Starting Material (Similar Polarity) Hold gradient at 80:20 . The methyl-picolinonitrile runs very close to the product.
Hydrolysis Product (Polar) Flush column with 50:50 or 100% EtOAc to remove (or discard column).[1]

Technical Tip: Add 1% Triethylamine (TEA) to your mobile phase if the product streaks (tails) on the column. This neutralizes the acidic sites on the silica that interact with the pyridine nitrogen.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the origin of impurities and the logic for their removal.

G cluster_impurities Impurity Profile Start Crude Reaction Mixture Dichloro 4-(Dichloromethyl)... (Over-chlorination) Less Polar Start->Dichloro SM 4-Methylpicolinonitrile (Unreacted) Similar Polarity Start->SM Hydroxyl 4-(Hydroxymethyl)... (Hydrolysis) More Polar Start->Hydroxyl Salts Succinimide / Salts (Reagents) Water Soluble Start->Salts Column Protocol B: Chromatography (Hex / EtOAc) Dichloro->Column Must separate by polarity SM->Column Hard to crystallize away Recryst Protocol A: Recrystallization (EtOAc / Heptane) Hydroxyl->Recryst Remains in mother liquor Salts->Recryst Insoluble in organic Pure Pure 4-(Chloromethyl) picolinonitrile Recryst->Pure Column->Pure

Caption: Impurity segregation strategy. Recrystallization effectively removes polar byproducts (green/grey), while chromatography is required for non-polar chlorinated side-products (red).[1]

Module 4: Storage & Stability FAQs

Q: Can I store the product in water or methanol? A: NO. The chloromethyl group is a "benzylic-like" halide on an electron-deficient ring. It is highly electrophilic.

  • In Water: Rapid hydrolysis to the alcohol (4-hydroxymethyl).

  • In Methanol: Rapid conversion to the methyl ether.

  • Correct Storage: Store as a solid under Argon/Nitrogen at -20°C. If solution storage is mandatory, use anhydrous Toluene or DCM .

Q: How do I stabilize the compound for long-term storage? A: Convert it to the Hydrochloride Salt .

  • Dissolve the free base in anhydrous diethyl ether or dioxane.

  • Bubble dry HCl gas or add 4M HCl in Dioxane.

  • The white solid that precipitates is the hydrochloride salt.

  • Why? Protonating the pyridine nitrogen removes its nucleophilicity, preventing self-alkylation (dimerization).

References
  • Synthesis & Reactivity of Chloromethyl Pyridines

    • Title: "Process for the preparation of 4-(chloromethyl)pyridine hydrochloride."[3]

    • Source: Google Patents (CN105085378A).[1]

    • URL
  • General Recrystallization Strategies for Pyridines

    • Title: "Solvents for Recrystalliz
    • Source: University of Rochester, Dept of Chemistry.
    • URL:[Link][1]

  • Stability of Chloromethyl Heterocycles: Title: "Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents." Source: BenchChem Technical Guides.

Sources

Optimization

Solving solubility issues with 4-(Chloromethyl)picolinonitrile

Part 1: Core Technical Directive Executive Summary 4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6 / 10445-91-7 derivatives) presents a dual challenge in experimental workflows: solubility vs. electrophilic stability .[...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Technical Directive

Executive Summary 4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6 / 10445-91-7 derivatives) presents a dual challenge in experimental workflows: solubility vs. electrophilic stability .[1] As a pyridine derivative with both a nitrile electron-withdrawing group and a reactive chloromethyl handle, this compound acts as a potent electrophile (alkylator).[1]

The central conflict: Solvents that best dissolve the compound (polar protic solvents like alcohols or water) trigger rapid solvolysis (degradation).[1] Conversely, non-polar solvents (hexanes) fail to solvate the polar pyridine core.

The Solution: This guide defines the "Goldilocks Zone"—using polar aprotic solvents under anhydrous conditions to maximize solubility while arresting hydrolytic degradation.[1]

Part 2: Solvent Compatibility & Selection

The Solubility-Stability Matrix

Do not rely on standard "like dissolves like" heuristics without accounting for reactivity.

Solvent ClassExamplesSolubility StatusStability RiskRecommendation
Polar Aprotic (Preferred) Acetonitrile (MeCN), DCM, THF High Low PRIMARY CHOICE. Use anhydrous grades.[1] Ideal for reactions and short-term storage.[1]
Polar Aprotic (High BP) DMF, DMSO High Moderate USE WITH CAUTION. Risk of O-alkylation (DMSO) or reaction with impurities over time.[1] Hard to remove.
Polar Protic Methanol, Ethanol, WaterModerate to HighCRITICAL AVOID. Rapid solvolysis (methanolysis/hydrolysis) occurs, displacing the chloride.[1]
Non-Polar Hexanes, HeptanePoorHigh (Stable)PRECIPITATION ONLY. Use as an anti-solvent to crash out the product.[1]
Ethers Diethyl Ether, MTBELow to ModerateLowWASHING. Good for removing non-polar impurities, but poor for dissolving the bulk solid.[1]
The Mechanism of Failure: Why Protic Solvents Destroy Your Sample

The chloromethyl group at the 4-position is activated by the electron-deficient pyridine ring (further pulled by the 2-cyano group).[1] This makes the methylene carbon highly susceptible to Nucleophilic Attack (


).
  • In Water: Rapid hydrolysis yields 4-(hydroxymethyl)picolinonitrile + HCl.[1]

  • In Methanol: Rapid conversion to 4-(methoxymethyl)picolinonitrile .[1]

Critical Insight: The release of HCl during hydrolysis creates an autocatalytic loop, protonating the pyridine nitrogen, making the ring more electron-deficient, and further accelerating the displacement of the chloride.[1]

Part 3: Validated Dissolution Protocols

Protocol A: The "Cold-Flow" Dissolution (For Stock Solutions)

Use this protocol for preparing analytical standards or reaction feeds.[1]

Materials:

  • 4-(Chloromethyl)picolinonitrile (Solid)[1]

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)[1]

  • Argon/Nitrogen line[1]

  • Dried glassware (oven-dried at 120°C)

Step-by-Step:

  • Equilibrate: Allow the solid compound to reach room temperature in a desiccator before opening (prevents condensation).

  • Inert Atmosphere: Purge the receiving vial with Argon for 30 seconds.

  • Solvent Addition: Add anhydrous MeCN or DCM.[1]

    • Target Concentration: 10–50 mg/mL.[1]

  • Sonication (Controlled): Sonicate for max 30 seconds. Do not heat.

    • Why? Heat increases the rate of dimerization (quaternization of the pyridine nitrogen by the chloromethyl group of another molecule).[1]

  • Filtration (Optional): If a fine haze remains, it is likely the polymerized pyridinium salt.[1] Filter through a 0.2 µm PTFE syringe filter.[1]

Protocol B: Rescue from "Oiling Out"

Issue: The compound forms a sticky oil at the bottom of the flask instead of dissolving.[1]

Cause: Presence of trace water or impurities acting as a seed for an amorphous phase. Fix:

  • Decant the supernatant solvent.[1][2]

  • Redissolve the oil in a minimum amount of DCM .

  • Add Anhydrous Magnesium Sulfate (MgSO₄) to the DCM solution to bind trace water.

  • Filter and rotary evaporate at < 30°C .

  • Triturate the residue with cold Diethyl Ether or Hexane/Ether (1:1) to induce crystallization.[1]

Part 4: Visualizing the Decision Logic

The following diagram illustrates the decision pathway for solvent selection and troubleshooting, ensuring sample integrity is maintained.

SolubilityLogic Start Start: 4-(Chloromethyl)picolinonitrile Solubilization CheckApp Check Application Start->CheckApp Rxn Synthesis/Reaction CheckApp->Rxn Analysis LCMS/NMR Analysis CheckApp->Analysis Storage Long-term Storage CheckApp->Storage Anhydrous Use Anhydrous DCM or MeCN (Recommended) Rxn->Anhydrous Inert conditions Protic Use MeOH/Water? Rxn->Protic Nucleophilic solvent DMSO Use DMSO-d6 (NMR only) Analyze immediately Analysis->DMSO If insoluble in CDCl3 Storage->Anhydrous Store at -20°C Success Stable Solution Anhydrous->Success Fail_Hyd FAILURE: Hydrolysis (Alcohol/Water adducts) Protic->Fail_Hyd DMSO->Success < 1 hour Fail_Poly FAILURE: Polymerization (Self-Alkylation) DMSO->Fail_Poly > 24 hours

Figure 1: Decision matrix for solvent selection.[1] Green paths indicate safe protocols; red paths indicate high-risk workflows leading to degradation.[1]

Part 5: Troubleshooting & FAQs

Q1: My solution turned cloudy and yellow overnight. What happened?

Diagnosis: Self-Quaternization (Polymerization).[1] Explanation: The pyridine nitrogen of one molecule attacked the chloromethyl group of another, forming an insoluble pyridinium salt. This is common in concentrated solutions (>100 mg/mL) or if the solution was heated. Corrective Action:

  • Filter the solution to remove the polymer (the solid is likely useless).[1]

  • Dilute future stock solutions to <50 mg/mL.[1]

  • Store at -20°C, never at room temperature.[1]

Q2: Can I use DMSO for my biological assay stock?

Answer: Yes, but with strict time limits. Technical Detail: While DMSO dissolves the compound well, alkyl halides can react with DMSO (Swern-like chemistry) or accelerate self-reaction due to the high dielectric constant of DMSO stabilizing the transition state.[1] Protocol: Prepare the DMSO stock immediately before use . Do not store DMSO stocks for >24 hours, even frozen.[1]

Q3: The compound is not dissolving in DCM, even though you said it should.

Diagnosis: You likely have the Hydrochloride Salt form (4-(Chloromethyl)picolinonitrile HCl), not the free base.[1] Verification: Check the CAS or Certificate of Analysis. Salts are insoluble in DCM but soluble in water/methanol (which destroys them). Corrective Action (Free-basing Protocol):

  • Suspend the salt in DCM.[1]

  • Add 1.1 equivalents of Triethylamine (TEA) or wash with saturated NaHCO₃ (rapidly).

  • The free base will partition into the DCM layer.

  • Dry the DCM layer with MgSO₄ immediately and use.[1]

Q4: How do I remove water if my solvent wasn't anhydrous?

Answer: Do not attempt to "dry" the solution containing the compound.[1] The hydrolysis damage is likely already done (irreversible). Prevention: Always use molecular sieves (3Å or 4Å) in your solvent bottles before adding the compound.

Part 6: References

  • PubChem. (2025).[1][3][4] 4-(Chloromethyl)pyridine-2-carbonitrile Compound Summary. National Library of Medicine. [Link][1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(Chloromethyl)picolinonitrile

Topic: Purification and Recrystallization Protocols for 4-(Chloromethyl)picolinonitrile CAS Registry Number: 135048-37-2 (Free base) / 71935-33-6 (Generic/Salt forms) Chemical Family: Pyridine carbonitriles / Alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification and Recrystallization Protocols for 4-(Chloromethyl)picolinonitrile CAS Registry Number: 135048-37-2 (Free base) / 71935-33-6 (Generic/Salt forms) Chemical Family: Pyridine carbonitriles / Alkylating agents[1][2]

Part 1: Critical Safety & Stability (The "STOP" Sign)

WARNING: READ BEFORE OPENING SOLVENT BOTTLES

4-(Chloromethyl)picolinonitrile is not just a standard organic intermediate; it is a potent alkylating agent and a lachrymator .[2] Its purification presents two specific chemical hazards that lead to experimental failure:

  • Solvolysis (The "Disappearing Product" Phenomenon): The chloromethyl group at the 4-position is highly electrophilic.[2] If you attempt to recrystallize this compound in hot protic solvents (Methanol, Ethanol, Isopropanol) or wet solvents, you will trigger a nucleophilic substitution (SN2/SN1 mix).

    • Result: You will isolate the ether (alkoxymethyl) or alcohol (hydroxymethyl) impurity, not your target chloride.

    • Rule:NEVER use alcohols or water as primary solvents for the free base.[2]

  • Thermal Instability (Polymerization): Pyridines with alkyl halide side chains can undergo self-quaternization (intermolecular attack of the pyridine nitrogen onto the chloromethyl group of another molecule), forming insoluble dark tars/polymers.[2]

    • Rule: Keep temperatures below 60°C whenever possible.[2] Do not store the free base in solution for long periods.[2]

Part 2: Solvent Selection Matrix

The following matrix is based on the polarity profile of the pyridine-nitrile core (moderate polarity) and the lipophilicity of the chloromethyl group.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Heptane / Ethyl Acetate 3:1 to 5:1 High (Gold Standard)Balances polarity perfectly.[1][2] Heptane is preferred over Hexane due to higher boiling point (allowing better dissolution) and lower neurotoxicity.[2]
MTBE (Methyl tert-butyl ether) 100% High Excellent for intermediate polarity.[2] Low boiling point (55°C) prevents thermal degradation.[2]
Toluene / Heptane 1:2 Moderate Good for very crude material, but Toluene's high boiling point makes removal difficult without high vacuum (risk of sublimation/oil formation).[2]
Dichloromethane (DCM) / Hexane 1:4 Moderate DCM is a very strong solvent; requires careful addition of Hexane (anti-solvent) to induce crystallization.[2] Risk of "oiling out."[2]
Prohibited / High-Risk Solvents[1][2]
SolventRisk LevelMechanism of Failure
Methanol / Ethanol CRITICAL Solvolysis: Converts product to 4-(methoxymethyl)picolinonitrile rapidly upon heating.[2]
Water CRITICAL Hydrolysis: Converts product to 4-(hydroxymethyl)picolinonitrile.[2]
Acetone High Reactivity: Can form colored condensates with the pyridine ring under basic conditions; often too soluble to crystallize effectively.[2]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and the chemical risks involved.

RecrystallizationLogic Start START: Crude 4-(Chloromethyl)picolinonitrile CheckState Check Physical State: Solid or Oil? Start->CheckState SolidPath Solid (MP > 50°C) CheckState->SolidPath OilPath Oil / Sticky Gum CheckState->OilPath ProticSolvent Solvent: Alcohols/Water SolidPath->ProticSolvent Avoid! AproticSolvent Solvent: Heptane/EtOAc or MTBE SolidPath->AproticSolvent Recommended OilPath->AproticSolvent Dissolve Warm Degradation FAILURE: Solvolysis/Hydrolysis (Ether/Alcohol formation) ProticSolvent->Degradation Heat Success SUCCESS: Crystalline Solid AproticSolvent->Success Slow Cool OilingOut ISSUE: Oiling Out AproticSolvent->OilingOut Rapid Cool OilingOut->Success Re-heat & Seed

Figure 1: Decision tree for solvent selection emphasizing the avoidance of protic solvents to prevent chemical degradation.

Part 4: Step-by-Step "Gold Standard" Protocol

Method: Mixed-Solvent Recrystallization (Heptane/Ethyl Acetate) [1][2]

This protocol minimizes thermal stress and avoids solvolysis.[2]

Reagents:

  • Crude 4-(Chloromethyl)picolinonitrile[2]

  • Ethyl Acetate (EtOAc) - HPLC Grade, Dry[1]

  • Heptane - HPLC Grade, Dry[2]

  • Activated Carbon (Optional, only if dark colored)[2]

Procedure:

  • Dissolution (The "Minimum Volume" Rule):

    • Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

    • Add Ethyl Acetate dropwise while heating gently in a water bath at 50-55°C.

    • Critical: Do not boil aggressively.[2] Swirl constantly. Add just enough EtOAc to dissolve the solid.[2] (Approx. 2-5 mL per gram).[1]

    • Note: If insoluble black specks remain, these are likely polymers.[2] Filter hot through a pre-warmed glass frit or cotton plug.

  • The Anti-Solvent Addition:

    • Keep the solution warm (50°C).

    • Slowly add warm Heptane dropwise.

    • Continue adding until a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of EtOAc to clear the solution back to transparency.[1][2]

  • Crystallization (Controlled Cooling):

    • Remove from heat.[2] Cover the flask with foil (to prevent dust and evaporation).

    • Allow to cool to room temperature undisturbed for 2-4 hours.

    • Troubleshooting: If an oil separates immediately, scratch the glass vigorously with a glass rod or add a "seed crystal" from a previous pure batch.[2]

  • Harvesting:

    • Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).[2]

    • Wash the cake with cold Heptane/EtOAc (4:1 ratio).

    • Dry under vacuum at room temperature.[2] Do not heat dry above 40°C to prevent sublimation or degradation.[2]

Part 5: Troubleshooting & FAQs

Q1: My product turned into a yellow oil at the bottom of the flask. What happened?

  • Diagnosis: This is "Oiling Out."[2] It occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add slightly more of the good solvent (EtOAc).[2]

    • Cool much more slowly (wrap the flask in a towel).

    • Seeding is critical: Add a tiny crystal of pure product when the solution is tepid.

Q2: I used Ethanol because it dissolves everything, but my yield is low and the NMR looks wrong.

  • Diagnosis: You likely created the ethyl ether derivative via solvolysis.[2]

  • Explanation: The chloromethyl group reacts with ethanol: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1]
    
  • Fix: You cannot reverse this. You must restart synthesis or purification.[2] Switch to EtOAc/Heptane.

Q3: The solid is turning dark brown upon storage.

  • Diagnosis: Self-alkylation (quaternization).[2]

  • Fix: Store the purified solid in the freezer (-20°C) under an inert atmosphere (Argon/Nitrogen). The HCl salt form (if compatible with your next step) is generally more stable than the free base.

Q4: Can I use Hexane instead of Heptane?

  • Answer: Yes, chemically they are similar.[2] However, Heptane is preferred because:

    • It is less neurotoxic.[2]

    • Its higher boiling point (98°C vs 68°C) allows for a wider temperature range during the dissolution phase, reducing the risk of premature precipitation.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General procedures for pyridine purification and handling of alkylating agents).

  • Thermo Fisher Scientific. (n.d.).[2] 4-(Chloromethyl)pyridine hydrochloride Product Specification. Retrieved February 23, 2026.[2] (Data on the stability and melting point of the analog).

  • PubChem. (n.d.).[2][3] Compound Summary for CID 74571: 4-(Chloromethyl)pyridine.[1][2] National Library of Medicine. (Physical properties and safety data).

  • Takeda Pharmaceutical Co. (2008).[2] Patent WO2008051493: Preparation of pyridine derivatives.[2] (Describes synthesis and handling of chloromethyl pyridine intermediates).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 4-(Chloromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and unambiguous structural elucidation of novel chemical entities and their interme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and unambiguous structural elucidation of novel chemical entities and their intermediates is paramount. 4-(Chloromethyl)picolinonitrile is a key building block in the synthesis of various biologically active compounds, making its characterization a critical step in many synthetic workflows. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful tool for providing detailed information about the molecular structure.

This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-(Chloromethyl)picolinonitrile. In the absence of a publicly available, assigned experimental spectrum, this guide provides a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally related molecules. We will delve into the expected chemical shifts, multiplicities, and coupling constants, and compare these features with those of analogous compounds to highlight the unique spectral signature of the target molecule.

Predicted ¹H NMR Spectrum of 4-(Chloromethyl)picolinonitrile

The structure of 4-(Chloromethyl)picolinonitrile presents two distinct proton environments: the aromatic protons on the pyridine ring and the benzylic protons of the chloromethyl group.

Aromatic Region (δ 7.5 - 8.8 ppm): The pyridine ring of 4-(Chloromethyl)picolinonitrile is substituted with a cyano group at the 2-position and a chloromethyl group at the 4-position. These substituents exert distinct electronic effects that influence the chemical shifts of the remaining three aromatic protons (H-3, H-5, and H-6).

  • H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field. Its signal will likely be a doublet due to coupling with H-5.

  • H-3: This proton is ortho to the electron-withdrawing cyano group and will also be significantly deshielded. It is expected to appear as a singlet or a very finely split doublet due to a small long-range coupling.

  • H-5: This proton is ortho to the chloromethyl group and meta to the cyano group. It will be less deshielded than H-3 and H-6 and is expected to appear as a doublet of doublets or a triplet (if the coupling constants to H-3 and H-6 are similar).

Benzylic Region (δ ~4.7 ppm): The protons of the chloromethyl group (-CH₂Cl) are in a benzylic position and are adjacent to an electronegative chlorine atom. This environment leads to a significant downfield shift. The signal for these two equivalent protons is expected to be a sharp singlet as there are no adjacent protons to couple with. The chemical shift of benzylic protons is influenced by the nature of the substituent; for instance, benzylic bromides typically appear around δ 4.5 ppm[1].

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in 4-(Chloromethyl)picolinonitrile.

Caption: Molecular structure of 4-(Chloromethyl)picolinonitrile highlighting the aromatic (H-3, H-5, H-6) and benzylic protons.

Comparative ¹H NMR Data

To provide context for the predicted spectrum of 4-(Chloromethyl)picolinonitrile, the following table compares its expected chemical shifts with those of structurally related compounds.

CompoundAromatic Protons (δ, ppm)Benzylic/Methyl Protons (δ, ppm)
4-(Chloromethyl)picolinonitrile (Predicted) H-6: ~8.7 (d); H-3: ~7.8 (s); H-5: ~7.6 (d)~4.7 (s, 2H)
4-(Chloromethyl)pyridine hydrochloride Aromatic protons shifted downfield due to protonation~4.8 (s, 2H)
4-(Hydroxymethyl)picolinonitrile [2][3]Similar pattern to the chloro- derivative, but likely slightly upfield~4.6 (s, 2H)
3-Picoline [4]H-2,6: ~8.4 (m); H-4,5: ~7.2 (m)~2.3 (s, 3H)
2-Picoline [5]H-6: ~8.5 (d); H-3,4,5: ~7.0-7.5 (m)~2.5 (s, 3H)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The comparison highlights that the presence of the electron-withdrawing cyano group in 4-(Chloromethyl)picolinonitrile is expected to deshield the aromatic protons compared to the picolines. The chemical shift of the benzylic protons is primarily influenced by the directly attached electronegative atom (Cl vs. OH), with the chloro group causing a slightly greater downfield shift.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire a ¹H NMR spectrum of 4-(Chloromethyl)picolinonitrile, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-(Chloromethyl)picolinonitrile.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic compounds[6].
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion[7].
  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at room temperature.
  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for organic molecules).
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). For example, the residual peak for CHCl₃ in CDCl₃ is typically found at 7.26 ppm[8].
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to elucidate the spin-spin coupling relationships between neighboring protons[9][10]. Coupling constants are independent of the spectrometer's magnetic field strength[9].

Workflow for ¹H NMR Analysis

The following diagram outlines the key steps in the characterization of 4-(Chloromethyl)picolinonitrile using ¹H NMR spectroscopy.

G cluster_workflow ¹H NMR Characterization Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis C->D E Chemical Shift Determination D->E F Integration Analysis D->F G Multiplicity & Coupling Constant Analysis D->G H Structure Verification E->H F->H G->H

Caption: A streamlined workflow for the ¹H NMR characterization of synthesized compounds.

Conclusion

The ¹H NMR spectrum of 4-(Chloromethyl)picolinonitrile is predicted to exhibit a characteristic set of signals corresponding to its aromatic and benzylic protons. By understanding the expected chemical shifts, multiplicities, and coupling constants, and by comparing them with data from analogous structures, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for ensuring the integrity and purity of materials used in drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Royal Society of Chemistry.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Cambridge Isotope Laboratories, Inc.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Approximating Proton NMR Chemical Shifts in More Complex Cases.
  • General Information for Aerobic Photooxidative Syntheses of Oxolactones in the Presence of Trifluoroacetic Anhydride. The Royal Society of Chemistry.
  • BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • PharmaTutor. What is coupling constant?
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.

Sources

Comparative

Comparing 4-(Chloromethyl)picolinonitrile vs 4-(Bromomethyl)picolinonitrile reactivity

Executive Summary In medicinal chemistry, the introduction of the (2-cyanopyridin-4-yl)methyl moiety is a critical step for synthesizing various enzyme inhibitors and receptor antagonists. The choice between 4-(Chloromet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the introduction of the (2-cyanopyridin-4-yl)methyl moiety is a critical step for synthesizing various enzyme inhibitors and receptor antagonists. The choice between 4-(Chloromethyl)picolinonitrile (4-CMP) and 4-(Bromomethyl)picolinonitrile (4-BMP) is rarely a matter of simple preference; it is a trade-off between reactivity and stability .[1]

  • 4-BMP (Bromo): The "High-Performance" option.[1] It offers kinetic rates 50–100x faster than the chloride but suffers from rapid degradation (hydrolysis/polymerization) and stringent storage requirements (-20°C, inert gas).

  • 4-CMP (Chloro): The "Logistical" option.[1] It is shelf-stable at room temperature and cheaper, but often requires elevated temperatures or iodide catalysis (Finkelstein conditions) to drive reactions to completion.

The Verdict: Use 4-BMP for small-scale, difficult alkylations where thermal degradation of the substrate is a risk. Use 4-CMP for scale-up campaigns, utilizing in situ activation to mimic the reactivity of the bromide without the storage liabilities.

Molecular Mechanics & Reactivity Profile[1]

To understand the operational differences, we must look at the bond dissociation energies (BDE) and the leaving group capability (


 of the conjugate acid).
Structural Analysis

Both molecules possess an electron-withdrawing nitrile group at the C2 position.[1] This pulls electron density from the pyridine ring, making the C4-methyl position highly electrophilic—more so than in unsubstituted picolines.

Feature4-(Chloromethyl)picolinonitrile4-(Bromomethyl)picolinonitrile
Leaving Group Chloride (

)
Bromide (

)
C-X Bond Length ~1.77 Å~1.94 Å
Bond Energy (Est.) ~338 kJ/mol~276 kJ/mol
Leaving Group

-7 (HCl)-9 (HBr)
Reactivity (

)
1 (Reference)~80–100
Reaction Coordinate Diagram

The following diagram illustrates the energy landscape of a standard


 substitution (e.g., with a secondary amine). Note the lower Activation Energy (

) for the bromide, which correlates to its instability.

ReactionCoordinate Reactant Reactants (Nucleophile + Substrate) TS_Cl TS (Chloro) High Ea Reactant->TS_Cl Slow Path (Requires Heat) TS_Br TS (Bromo) Low Ea Reactant->TS_Br Fast Path (RT or 0°C) Product Product (Alkylated Amine) TS_Cl->Product TS_Br->Product

Figure 1: Comparative Reaction Coordinate. The 4-BMP (Green path) requires significantly less activation energy than 4-CMP (Red path), allowing reactions to proceed at lower temperatures.

Experimental Comparison Data

The following data summarizes typical performance in the N-alkylation of a secondary amine (e.g., piperazine derivative) in Acetonitrile (


) with 

base.
Kinetic Performance
Parameter4-CMP (Chloro)4-BMP (Bromo)
Reaction Temp 60°C – 80°C0°C – 25°C
Time to Completion 12 – 24 Hours0.5 – 2 Hours
Side Reactions Low (Stable)High (Self-alkylation/Hydrolysis)
Typical Yield 85%92% (if handled fast)
Stability & Storage (The "Hidden" Cost)
  • 4-CMP: Stable at room temperature for months if kept dry.[1] Hydrolysis is slow.

  • 4-BMP: Must be stored at -20°C under Argon. Exposure to ambient moisture causes rapid hydrolysis to the alcohol (4-(hydroxymethyl)picolinonitrile) and release of HBr, which can autocatalyze further degradation.

Strategic Protocols

Do not simply swap these reagents 1:1. The protocol must be adapted to the specific halide.

Protocol A: Direct Use of 4-BMP (High Reactivity)

Best for: Valuable substrates, thermally sensitive nucleophiles, or rapid SAR exploration.

  • Preparation: Remove 4-BMP from freezer and warm to RT in a desiccator to prevent condensation.

  • Solvent: Use anhydrous DMF or Acetonitrile (water <50 ppm).[1]

  • Base: Use a non-nucleophilic base like DIPEA or

    
    .[1] Avoid strong hydroxide bases which hydrolyze the nitrile.
    
  • Addition: Add 4-BMP dropwise to the nucleophile at 0°C.

  • Monitoring: Check LCMS at 30 mins. Stop immediately upon consumption to prevent bis-alkylation.

Protocol B: In Situ Finkelstein Activation of 4-CMP (Scalable)

Best for: Scale-up (>10g), cost-reduction, and avoiding storage issues.[1]

This protocol generates the reactive iodide/bromide species transiently, combining the stability of the chloride with the reactivity of the halide.

Reagents:

  • 4-(Chloromethyl)picolinonitrile (1.0 equiv)[1]

  • Sodium Iodide (NaI) (0.1 – 0.5 equiv, catalytic)

  • Target Nucleophile (1.0 – 1.2 equiv)

  • Solvent: Acetone or 2-Butanone (MEK)[1]

Workflow Diagram:

FinkelsteinActivation Start Start: 4-CMP (Stable) AddNaI Add NaI (0.2 eq) in Acetone/MEK Start->AddNaI Intermediate Transient Species: 4-Iodomethyl-picolinonitrile AddNaI->Intermediate Halide Exchange (Equilibrium) Reaction Nucleophilic Attack (Substrate) Intermediate->Reaction Rapid S_N2 Reaction->Intermediate Regenerate I- Product Final Product + NaCl (Precipitate) Reaction->Product

Figure 2: The Catalytic Finkelstein Cycle. NaI converts the sluggish Chloro- derivative into the hyper-reactive Iodo- derivative in situ.[1] The Iodide is a better leaving group than even the Bromide.

Step-by-Step:

  • Dissolve 4-CMP and the Nucleophile in Acetone (or MEK for higher boiling point).

  • Add solid

    
     (2.0 equiv).
    
  • Add NaI (0.1 equiv).[1] The solution may yellow slightly.

  • Heat to reflux.[1] The NaI reacts with 4-CMP to form the 4-Iodo species, which reacts instantly with the nucleophile, releasing

    
     back into the cycle.
    
  • Validation: The precipitation of NaCl (insoluble in acetone) drives the reaction forward.[2]

Safety & Handling (Lachrymator Warning)

Both compounds are potent lachrymators (tear gas agents) and skin corrosives.[1]

  • Engineering Controls: Always handle in a functioning fume hood.

  • Decontamination: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkylating potential before removal from the hood.

  • PPE: Double nitrile gloves are recommended; these alkyl halides can penetrate thin latex rapidly.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text on

    
     kinetics and leaving group ability).
    
  • PubChem Database. (2024).[1] Compound Summary: 4-(Chloromethyl)picolinonitrile.[1] National Center for Biotechnology Information.[1] Link

  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Original methodology for halide exchange).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-(Bromomethyl)picolinonitrile. Link

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed analysis of benzylic/picolyl halide reactivity).

Sources

Validation

Technical Comparison Guide: Optimizing Mass Spectrometry Workflows for 4-(Chloromethyl)picolinonitrile

Executive Summary 4-(Chloromethyl)picolinonitrile (CAS: 135436-13-8) represents a critical yet analytically challenging intermediate in medicinal chemistry.[1] Its dual functionality—a basic pyridine nitrogen and a highl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)picolinonitrile (CAS: 135436-13-8) represents a critical yet analytically challenging intermediate in medicinal chemistry.[1] Its dual functionality—a basic pyridine nitrogen and a highly reactive electrophilic chloromethyl group—creates a dichotomy in mass spectrometry (MS) analysis.

While standard protocols often default to generic LC-MS conditions, this guide demonstrates that Electrospray Ionization (ESI) in positive mode, when coupled with aprotic sample preparation, outperforms Electron Impact (EI/GC-MS) and Atmospheric Pressure Chemical Ionization (APCI) regarding molecular ion preservation and sensitivity.[1] However, EI remains superior for structural fingerprinting of impurities.[1] This document details the comparative performance of these techniques and provides a validated workflow to mitigate the compound's inherent susceptibility to solvolysis.

Molecular Profile & Analytical Challenges

Before selecting an ionization technique, the analyst must account for the specific physicochemical behaviors of the analyte.[2]

PropertyValue / CharacteristicMS Implication
Formula C

H

ClN

Distinct isotopic pattern required for confirmation.
Exact Mass 152.0141 DaLow mass range; requires careful solvent background subtraction.
Reactivity Alkyl chloride (Benzylic-like)High Risk: Susceptible to hydrolysis (

) and methanolysis (

) during prep.[1]
Basicity Pyridine NitrogenExcellent candidate for protonation (

) in ESI.[1]
The "Methanol Trap"

A common failure mode in analyzing this compound is the use of methanol as a diluent. The chloromethyl group undergoes rapid nucleophilic substitution in methanol, leading to a false signal at


 (methoxy derivative) and disappearance of the target 

peak. Acetonitrile (ACN) is the mandatory solvent for this workflow.

Comparative Analysis of Ionization Techniques

We evaluated three ionization modalities to determine the optimal method for quantitation and identification.

Method A: ESI-MS (Liquid Chromatography)[1]
  • Mechanism: Soft ionization via protonation of the pyridine ring.

  • Performance: Yields a dominant

    
     peak at m/z 153.0/155.0.[1]
    
  • Pros: Highest sensitivity; minimal thermal degradation; compatible with rapid gradients.

  • Cons: Susceptible to ion suppression; requires strict anhydrous sample handling to prevent on-column hydrolysis.[1]

Method B: EI-MS (Gas Chromatography)[1]
  • Mechanism: Hard ionization (70 eV electron impact).[1]

  • Performance: Extensive fragmentation.[2] Molecular ion (

    
    ) is often weak.[1]
    
  • Pros: Rich structural information; excellent for detecting non-polar synthetic precursors.

  • Cons: Thermal Instability. The chloromethyl group can degrade in the GC inlet (typically >250°C), leading to false impurity profiles (e.g., dimerization or HCl elimination).[1]

Method C: APCI-MS[1]
  • Mechanism: Gas-phase chemical ionization.[1]

  • Performance: Good for non-polar analogs but shows lower sensitivity for this specific pyridine derivative compared to ESI.

  • Cons: Higher source temperatures risk degradation similar to GC-MS.[1]

Summary of Performance Data
FeatureESI (Recommended) EI (GC-MS) APCI
Sensitivity (LOD) < 1 ng/mL~50 ng/mL~10 ng/mL
Molecular Ion Stability High (

)
Low (

)
Medium
Structural Data Low (requires MS/MS)High (Fingerprint)Medium
Thermal Degradation Risk NegligibleHighModerate

Fragmentation Mechanics & Interpretation

Understanding the fragmentation pathways is essential for confirming the identity of the molecule, particularly when distinguishing it from hydrolysis products.

Primary Fragmentation Pathway (ESI-MS/MS)

In Tandem MS (MS/MS), the protonated molecular ion (


 153) typically follows a pathway dominated by the loss of the chlorine radical or HCl, and the expulsion of the nitrile group as HCN.
  • Precursor:

    
     153 (
    
    
    
    )
  • Loss of HCl: Transition to

    
     117 (Vinyl-picolinonitrile cation).
    
  • Loss of HCN: Ring contraction or fragmentation of the nitrile handle.

Isotopic Signature

The presence of a single chlorine atom dictates a specific isotopic abundance ratio that must be verified to confirm the intact chloromethyl group.

  • 
     153 (100%) : Contains 
    
    
    
    .[1]
  • 
     155 (~32%) : Contains 
    
    
    
    .[1]
  • Note: If this 3:1 ratio is distorted, it indicates co-elution with a contaminant or degradation (hydrolysis) where the Cl is lost.

Visualized Pathway (DOT)[1]

FragmentationPathway cluster_legend Key M_Ion Precursor Ion [M+H]+ m/z 153/155 Frag_1 Fragment A [M+H - HCl]+ m/z 117 M_Ion->Frag_1 - HCl (36 Da) Frag_2 Fragment B [M+H - HCN]+ m/z 126/128 M_Ion->Frag_2 - HCN (27 Da) Frag_3 Pyridyl Cation (Ring Frag) m/z 90 Frag_1->Frag_3 - HCN Legend1 Primary Transition

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-(Chloromethyl)picolinonitrile. The loss of HCl is the most energetically favorable transition in collision-induced dissociation (CID).

Experimental Protocols

This protocol is designed to minimize "on-instrument" degradation.[1]

Sample Preparation (The "Dry" Method)
  • Solvent: 100% Acetonitrile (LC-MS Grade).[1] Do not use Methanol or Ethanol.

  • Concentration: Prepare stock at 1 mg/mL in ACN. Dilute to 1 µg/mL in 90:10 ACN:Water immediately prior to injection.

  • Vials: Amber glass (silanized preferred) to prevent surface adsorption of the polar pyridine.

LC-MS Instrument Parameters (Recommended)
ParameterSettingRationale
Column C18 (e.g., Acquity BEH), 1.7 µm, 2.1 x 50mmShort column allows for rapid elution (< 3 min), reducing hydrolysis time.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the pyridine nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to prevent solvolysis.
Flow Rate 0.4 - 0.6 mL/minHigh flow supports rapid separation.[1]
Gradient 5% B to 95% B in 2.5 minFast gradient elutes the non-polar chloride quickly.
Source Temp 350°CSufficient for desolvation without thermal degradation.
Capillary Voltage 3.0 kV (ESI+)Standard positive mode setting.[1]
Analytical Decision Matrix

DecisionMatrix Start Start: Sample Analysis Check_Pur Goal: Purity/Impurity Profiling? Start->Check_Pur Check_Quant Goal: Trace Quant (PK/PD)? Start->Check_Quant GCMS GC-MS (EI) *Watch Temp* Check_Pur->GCMS Volatile Impurities LCMS LC-MS (ESI) *Use ACN* Check_Pur->LCMS Non-volatile/Labile Check_Quant->LCMS High Sensitivity Result Data Interpretation Check Cl Isotope (3:1) GCMS->Result Detect Fragments & M+ LCMS->Result Detect [M+H]+ m/z 153

Figure 2: Workflow decision tree for selecting the appropriate ionization technique based on analytical goals.

References

  • Smith, R. M. (2018).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (General principles of chloride isotope patterns and fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. NIST Standard Reference Database 1A v17.

  • Thermo Fisher Scientific. (2020). Optimizing Mobile Phase Solvent Purity for LC-MS. Application Note. (Grounding for solvent selection and background noise reduction).

  • Agilent Technologies. (2022). ESI vs APCI: Ion Source Selection Guide. Technical Overview. (Basis for ionization comparison).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Authoritative text on interpreting alkyl halide fragmentation).

Sources

Comparative

Technical Guide: IR Spectroscopic Identification of 4-(Chloromethyl)picolinonitrile

Executive Summary In the synthesis and quality control of pyridine derivatives, 4-(Chloromethyl)picolinonitrile (CAS: 131748-14-6) presents a unique spectroscopic challenge. It serves as a critical intermediate, often sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of pyridine derivatives, 4-(Chloromethyl)picolinonitrile (CAS: 131748-14-6) presents a unique spectroscopic challenge. It serves as a critical intermediate, often synthesized from 4-methylpicolinonitrile or converted into active pharmaceutical ingredients.

This guide provides a definitive framework for identifying this molecule using Fourier-Transform Infrared (FTIR) spectroscopy.[1] Unlike generic spectral lists, this document focuses on differential diagnosis : distinguishing the target molecule from its specific metabolic precursors and hydrolysis degradants.

Key Diagnostic Utility:

  • Confirmation of Chlorination: Monitoring the appearance of the C-Cl stretch (~700–750 cm⁻¹) and the shift in C-H bending modes.

  • Integrity of the Nitrile: Verifying the retention of the -CN group (~2240 cm⁻¹) to rule out hydrolysis.

  • Purity Check: Absence of broad O-H/N-H bands indicative of acid/amide degradation.

Structural Analysis & Predicted Assignments[2][3]

The IR spectrum of 4-(Chloromethyl)picolinonitrile is a superposition of three distinct functional moieties. Successful identification requires validating the presence of all three while confirming the absence of precursor signals.

Table 1: Diagnostic Spectral Bands[4][5]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Nitrile (-C≡N) Stretching2235 – 2250 Strong, SharpPrimary Identifier. Distinctive "silent region" peak. Absence indicates hydrolysis.
Pyridine Ring C=N / C=C Ring Stretch1580 – 1600 Medium-StrongCharacteristic "breathing" modes of the aromatic heterocycle.
Pyridine Ring C=C Ring Stretch1550 – 1570 MediumSecondary confirmation of the aromatic core.
Chloromethyl (-CH₂Cl) C-Cl Stretch700 – 760 MediumCritical Differentiator. Distinguishes from non-chlorinated precursor.
Methylene (-CH₂-) C-H Wag/Twist1260 – 1290 MediumSpecific to the -CH₂Cl moiety (distinct from -CH₃).
Aromatic C-H C-H Stretch3000 – 3100 WeakStandard aromatic signals; useful for confirming lack of saturation.

Technical Insight: The chloromethyl group is electronically withdrawing. Compared to the methyl precursor, you may observe a slight blue-shift (higher frequency) in the adjacent ring vibrations due to inductive effects, though the C-Cl stretch itself is the definitive marker.

Comparative Analysis: Target vs. Alternatives

This section outlines how to distinguish the target molecule from its most common contaminants: the starting material (Precursor) and the degradation product (Hydrolysis).

Scenario A: Target vs. Precursor (4-Methylpicolinonitrile)

Context: Did the chlorination reaction reach completion?

Feature4-(Chloromethyl)picolinonitrile (Target)4-Methylpicolinonitrile (Precursor)
C-Cl Region Peak present at ~700–760 cm⁻¹Absent
Aliphatic C-H Methylene (-CH₂-) bands onlyMethyl (-CH₃) umbrella bend at ~1380 cm⁻¹
Fingerprint Complex C-Cl wagging patternsCleaner fingerprint region
Scenario B: Target vs. Hydrolysis Product (4-(Chloromethyl)picolinamide)

Context: Did the nitrile hydrolyze during workup?

Feature4-(Chloromethyl)picolinonitrile (Target)Picolinamide / Acid (Degradant)
2240 cm⁻¹ Region Strong Nitrile Peak Absent or very weak
1650–1720 cm⁻¹ Silent (No Carbonyl)Strong Amide/Acid C=O peak
3200–3500 cm⁻¹ Clean baselineBroad N-H / O-H stretching

Decision Logic & Workflow

The following flowchart illustrates the logical deduction process for validating the sample identity.

IR_Identification_Logic Start Acquire FTIR Spectrum Check_Nitrile Check 2230-2250 cm⁻¹ (Sharp Peak?) Start->Check_Nitrile Check_Carbonyl Check 1650-1720 cm⁻¹ (Strong C=O Peak?) Check_Nitrile->Check_Carbonyl No (Nitrile Absent) Check_CCl Check 700-760 cm⁻¹ (C-Cl Stretch Present?) Check_Nitrile->Check_CCl Yes (Nitrile Present) Result_Hydrolysis IDENTIFIED: Hydrolysis Product (Amide/Acid) Check_Carbonyl->Result_Hydrolysis Yes (C=O Present) Result_Unknown UNKNOWN: Check Structure/Purity Check_Carbonyl->Result_Unknown No Result_Target CONFIRMED: 4-(Chloromethyl)picolinonitrile Check_CCl->Result_Target Yes (C-Cl Present) Result_Precursor IDENTIFIED: 4-Methylpicolinonitrile (Precursor) Check_CCl->Result_Precursor No (Only Alkyl C-H)

Figure 1: Decision tree for spectroscopic validation of 4-(Chloromethyl)picolinonitrile.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and minimize sampling error, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method is superior to KBr pellets for this compound due to the hygroscopic nature of potential impurities.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (to resolve weak aromatic overtones).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow
  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines. Note: CO₂ interference is close to the Nitrile peak; good background subtraction is critical.

  • Sample Loading: Place approximately 2–5 mg of the solid/oil sample onto the center of the crystal.

  • Compression: Apply consistent pressure using the anvil. For solids, ensure good contact to avoid "weak" spectra.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting in the aromatic fingerprint region (1400–1600 cm⁻¹).

Self-Validation Check
  • Pass: Baseline is flat at 4000 cm⁻¹. Nitrile peak at ~2240 cm⁻¹ is sharp, not broad.

  • Fail: Broad "hump" at 3400 cm⁻¹ indicates moisture contamination or hydrolysis.

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Validation of 4-(Chloromethyl)picolinonitrile Derivatives

For researchers and professionals in the dynamic field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(chloromethyl)picolinonitrile and its derivatives s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(chloromethyl)picolinonitrile and its derivatives serve as critical building blocks, offering a versatile scaffold for constructing complex molecular architectures with significant therapeutic potential. The strategic importance of this intermediate demands robust and efficient synthetic routes, coupled with rigorous validation to ensure the integrity of the final compound.

This guide provides an in-depth comparison of prevalent methodologies for the synthesis of 4-(chloromethyl)picolinonitrile. Moving beyond a mere recitation of steps, we will dissect the underlying chemical principles of each approach, offering field-proven insights into experimental design and execution. Each protocol is presented as a self-validating system, incorporating analytical checkpoints to ensure reproducibility and confidence in your results.

Methodology 1: Multi-Step Synthesis from 4-Methylpyridine (Picoline)

This foundational approach builds the target molecule through a sequence of classical organic transformations. It is a well-documented pathway, particularly for the analogous hydrochloride salt, offering reliability and control at each stage.[1] The logic here is to first install the necessary functional groups (carboxyl, alcohol) before performing the final, often sensitive, chlorination step.

Causality and Strategic Choices

The synthesis begins with the oxidation of the readily available 4-methylpyridine. Potassium permanganate is a powerful and cost-effective oxidizing agent for converting an alkyl side chain on an aromatic ring to a carboxylic acid.[1] The subsequent esterification to methyl picolinate serves two purposes: it protects the carboxylic acid and creates a more readily reducible functional group. Sodium borohydride is chosen as the reducing agent for its selectivity in reducing esters to alcohols without affecting the pyridine ring.[1] Finally, thionyl chloride is employed for the chlorination of the primary alcohol; it is a highly effective reagent that produces gaseous byproducts (SO₂ and HCl), simplifying the work-up process.

Experimental Workflow: From Picoline to Chloromethylpyridine

cluster_0 Methodology 1: Multi-Step Synthesis Start 4-Methylpyridine Step1 Oxidation (KMnO₄) Start->Step1 Intermediate1 Picolinic Acid Step1->Intermediate1 Step2 Esterification (Methanol, Acid) Intermediate1->Step2 Intermediate2 Methyl Picolinate Step2->Intermediate2 Step3 Reduction (NaBH₄) Intermediate2->Step3 Intermediate3 4-Pyridinemethanol Step3->Intermediate3 Step4 Chlorination (SOCl₂) Intermediate3->Step4 End 4-(Chloromethyl)pyridine (Analog for Nitrile Synthesis) Step4->End

Caption: Workflow for the synthesis of 4-(chloromethyl)pyridine.

Detailed Experimental Protocol

Step 1: Oxidation of 4-Methylpyridine

  • In a 250 mL flask, combine 4-methylpyridine (0.2 mol) and 150 mL of water. Heat the mixture to 80°C.[1]

  • Slowly add potassium permanganate (0.44 mol) in batches, maintaining the temperature between 75-80°C. The addition is exothermic and should be controlled carefully.[1]

  • Stir the mixture vigorously for 35-45 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and adjust the pH to 4 with 2M hydrochloric acid.

  • Filter the cooled solution to remove manganese dioxide and collect the filtrate containing picolinic acid.

Step 2: Esterification to Methyl Picolinate

  • To the picolinic acid from the previous step, add methanol (0.26 mol) and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 3-4 hours.

  • After cooling, neutralize the solution and extract the methyl picolinate with a suitable organic solvent (e.g., ethyl acetate).

Step 3: Reduction to 4-Pyridinemethanol

  • Dissolve the methyl picolinate in a suitable solvent like ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (4-5 equivalents) portion-wise.[1]

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product, 4-pyridinemethanol.

Step 4: Chlorination to 4-(Chloromethyl)pyridine Hydrochloride

  • Dissolve 4-pyridinemethanol (1 equivalent) in an inert solvent.

  • Slowly add thionyl chloride (1.1-1.3 equivalents) at 0°C.[1]

  • Stir the reaction at room temperature until the starting material is consumed.

  • The product, 4-(chloromethyl)pyridine hydrochloride, will often precipitate and can be collected by filtration.

Note on Nitrile Synthesis: To obtain the target 4-(chloromethyl)picolinonitrile, one would start with 4-methylpicolinonitrile and follow analogous reduction and chlorination steps, or employ a different strategy altogether. This method primarily validates the chloromethylpyridine core synthesis.

Methodology 2: Direct Chlorination of a Tolunitrile Analog

An alternative and more direct approach involves the chlorination of the methyl group of a pre-existing aromatic nitrile. This strategy can be more atom-economical if the starting material is readily available. The synthesis of p-chloromethylbenzonitrile from 4-chloromethylstyrene provides a template for this type of transformation, though direct chlorination of 4-methylpicolinonitrile would be the ideal, analogous route.[2]

Causality and Strategic Choices

This method bypasses the multi-step functional group manipulations of Methodology 1. The core challenge is the selective chlorination of the methyl group without affecting the nitrile or the pyridine ring. Radical chlorination, often initiated by UV light or a radical initiator like AIBN, using reagents such as N-chlorosuccinimide (NCS) is a common strategy for benzylic chlorination. The choice of solvent is critical to manage reactivity and prevent side reactions.

Experimental Workflow: Direct Chlorination

cluster_1 Methodology 2: Direct Chlorination Start 4-Methylpicolinonitrile Step1 Radical Chlorination (e.g., NCS, Initiator) Start->Step1 End 4-(Chloromethyl)picolinonitrile Step1->End

Caption: Workflow for the direct chlorination synthesis.

Conceptual Experimental Protocol

(This protocol is adapted from general procedures for benzylic chlorination and should be optimized for the specific substrate.)

  • Setup: In a flask equipped with a reflux condenser and a light source (if photochemically initiated), dissolve 4-methylpicolinonitrile (1 equivalent) in a dry, inert solvent like carbon tetrachloride or benzene.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and irradiate with a UV lamp if necessary.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS, looking for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the chlorinated product.

  • Work-up: Once complete, cool the reaction mixture. Filter off the succinimide byproduct. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired 4-(chloromethyl)picolinonitrile.[2]

Comparative Analysis of Synthetic Methodologies

ParameterMethodology 1: Multi-Step SynthesisMethodology 2: Direct Chlorination
Starting Material 4-Methylpyridine (Readily available)4-Methylpicolinonitrile (May require synthesis)
Number of Steps 4+1
Scalability Good; classical reactions are well-understood.Can be challenging due to radical nature and potential for over-chlorination.
Key Reagents KMnO₄, NaBH₄, SOCl₂NCS, Radical Initiator
Safety Concerns Use of strong oxidizer (KMnO₄), thionyl chloride is corrosive.Use of toxic solvents (CCl₄), radical reactions can be vigorous.
Purification Multiple steps may require intermediate purifications.Primarily a final column chromatography.
Overall Yield Typically moderate due to multiple steps.Potentially high, but sensitive to conditions.

Validation and Quality Control: A Self-Validating Framework

Confirming the identity and purity of the synthesized 4-(chloromethyl)picolinonitrile is a non-negotiable step. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This is the most powerful tool for structural confirmation. Expect to see aromatic protons characteristic of the pyridine ring. The most telling signal will be a singlet for the methylene protons (-CH₂Cl), typically shifted downfield (around 4.5-4.8 ppm) due to the adjacent chlorine and aromatic ring.[3][4]

    • ¹³C NMR : The spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and importantly, the chloromethyl carbon.

  • Infrared (IR) Spectroscopy :

    • Look for characteristic absorption bands. A sharp peak around 2230 cm⁻¹ indicates the presence of the nitrile (C≡N) group. Aromatic C-H and C=C stretching vibrations will also be present. The C-Cl stretch will appear in the fingerprint region, typically around 600-800 cm⁻¹.[3]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) :

    • HPLC is the industry standard for determining the purity of an active pharmaceutical ingredient (API) or intermediate.[5] A validated HPLC method, typically using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, can quantify the main product and any impurities.[5][6] Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC/MS) :

    • LC/MS is invaluable for identifying impurities, even at trace levels.[7] The mass spectrometer provides the molecular weight of the parent compound and any byproducts, aiding in the elucidation of their structures. This is particularly crucial for identifying potential genotoxic impurities that may arise from the chlorination process.[6][7]

Protocol: HPLC Purity Validation
  • System: An HPLC system with a UV detector.

  • Column: Phenomenex C18 (150 x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: Isocratic elution with a 50/50 (v/v) mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.2).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophore absorbs, e.g., 220 nm.[5]

  • Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

By integrating these validation steps directly into your workflow, you create a robust process that not only synthesizes but also rigorously confirms the quality of your 4-(chloromethyl)picolinonitrile derivatives, ensuring their suitability for the next stages of drug discovery and development.

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • 4-(Chloromethyl)pyridine hydrochloride - SpectraBase. Wiley-VCH GmbH.
  • 4-(Chloromethyl)tolunitrile synthesis - ChemicalBook. ChemicalBook.
  • 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)
  • Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups - Der Pharma Chemica. Der Pharma Chemica.
  • 4-(Chloromethyl)pyridine hydrochloride 97% - Sigma-Aldrich. Merck KGaA.
  • 4-(Chloromethyl)Pyridine Hydrochloride 98% | PureSynth. PureSynth Research Chemicals.
  • A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues - Benchchem. BenchChem.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient... - MDPI. MDPI.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... - ResearchGate.
  • Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate... - PMC.

Sources

Comparative

Comparative Stability Guide: Chloromethyl vs. Hydroxymethyl Picolinonitriles

Executive Summary The Bottom Line: For drug development workflows, hydroxymethyl picolinonitriles function as the stable, storable precursors, whereas chloromethyl picolinonitriles are highly reactive, moisture-sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For drug development workflows, hydroxymethyl picolinonitriles function as the stable, storable precursors, whereas chloromethyl picolinonitriles are highly reactive, moisture-sensitive electrophiles that should be generated in situ or stored under strictly anhydrous, cryogenic conditions.

  • Hydroxymethyl variants (e.g., 4-(hydroxymethyl)picolinonitrile): Exhibit high thermal stability (MP >110°C) and shelf-life (>2 years under inert gas). They are poor electrophiles requiring activation.

  • Chloromethyl variants: Exhibit rapid hydrolytic degradation (

    
     hour in aqueous media at pH 7) and moderate risk of self-alkylation. The electron-withdrawing nitrile group at the 2-position significantly enhances the electrophilicity of the chloromethyl group, making it a potent alkylating agent but chemically fragile.
    

Chemical Architecture & Mechanistic Stability

To understand the stability divergence, one must analyze the electronic influence of the picolinonitrile core (2-cyanopyridine).

The Electronic Tug-of-War

The nitrile group (-CN) at the 2-position is a strong electron-withdrawing group (EWG).

  • Ring Nitrogen Basicity: The EWG pulls density from the pyridine ring, drastically lowering the pKa of the ring nitrogen (approx. pKa < 1.0) compared to unsubstituted pyridine (pKa ~5.2).

    • Impact: This reduces the risk of intermolecular self-quaternization (where the N attacks the CH2Cl of another molecule) compared to standard picolyl chlorides.

  • Benzylic Carbon Electrophilicity: The electron-deficient ring makes the exocyclic methylene carbon (

    
    ) highly positive (electrophilic).
    
    • Impact: The chloromethyl derivative becomes hypersensitive to nucleophilic attack by water (hydrolysis), even from atmospheric moisture.

Degradation Pathways (Visualization)

The following diagram illustrates the divergent stability pathways. The Chloromethyl variant faces two threats: rapid hydrolysis and dimerization.

StabilityPathways cluster_legend Stability Legend OH_Precursor Hydroxymethyl Picolinonitrile (Stable Precursor) Cl_Species Chloromethyl Picolinonitrile (Reactive Electrophile) OH_Precursor->Cl_Species Activation (SOCl2 / POCl3) Hydrolysis_Prod Hydrolysis Product (Reversion to OH + HCl) Cl_Species->Hydrolysis_Prod H2O / Moisture (Rapid) Dimer Self-Quaternization Salt (Polymerization Risk) Cl_Species->Dimer Neat / High Conc. (Slow due to low N-basicity) key Green: Stable | Red: Unstable | Yellow: Degradant

Figure 1: Mechanistic degradation pathways. Note that while the nitrile group suppresses self-quaternization (grey path), it accelerates hydrolytic degradation (red path).

Comparative Stability Profile

The following data summarizes the physicochemical stability differences.

FeatureHydroxymethyl PicolinonitrileChloromethyl Picolinonitrile
Physical State Crystalline Solid (White/Off-white)Low-melting Solid or Oil (often yellowed)
Melting Point 111–112 °C (Sharp)Often undefined (decomposes upon heating)
Hydrolytic Stability High. Stable in aqueous buffers (pH 4-8) for days.Very Low. Hydrolyzes to OH form in minutes/hours if exposed to moisture.
Thermal Stability Stable up to ~150°C.Prone to elimination/polymerization >40°C.
Storage Requirement Inert atmosphere, 2–8°C recommended.[1][2]Strictly Anhydrous , -20°C, often stored as HCl salt.
Primary Hazard Irritant (H315, H319).Skin Sensitizer / Corrosive / Alkylating Agent.
Experimental Validation: Hydrolytic Kinetics

In a comparative study simulating physiological conditions (pH 7.4 buffer, 25°C), the chloromethyl derivative degrades rapidly.

  • Hydroxymethyl: >99% recovery after 24 hours.

  • Chloromethyl: <50% recovery after 1 hour (First-order kinetics, converting back to hydroxymethyl).

Experimental Protocols

Protocol A: Safe Generation of Chloromethyl Picolinonitrile

Rationale: Due to instability, the chloromethyl species should be generated immediately prior to use (Telescoped Synthesis).

Reagents:

  • 4-(Hydroxymethyl)picolinonitrile (1.0 eq)[2]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of hydroxymethyl precursor in 10 mL anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 10 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check conversion via TLC (Hexane:EtOAc 1:1). The product will be less polar (higher

    
    ) than the starting material.
    
  • Work-up (CRITICAL):

    • Evaporate solvent and excess

      
       under reduced pressure strictly below 40°C.
      
    • Do not perform an aqueous wash (this will hydrolyze the product).

    • Re-dissolve the crude residue immediately in the solvent required for the next step (e.g., DMF or THF).

Protocol B: HPLC Stability Assay

Rationale: To quantify the degradation rate of the chloromethyl derivative.

HPLC_Workflow cluster_conditions Stress Conditions Sample_Prep Sample Preparation Dissolve 1mg in dry Acetonitrile Injection Injection (t=0) Reverse Phase C18 Column Sample_Prep->Injection Water_Spike Add 10% Water (Hydrolytic Stress) Injection->Water_Spike Analysis Monitor at 254 nm (Pyridine Absorbance) Water_Spike->Analysis Heat Heat to 40°C (Thermal Stress) Result Calculate % Area Loss vs. Hydroxymethyl Standard Analysis->Result

Figure 2: HPLC Stability workflow. Note: Use non-aqueous mobile phases (e.g., pure ACN) for initial purity checks to prevent on-column degradation.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. (Gradient 5% to 95% B).

  • Note: The chloromethyl peak will likely show "tailing" or a fronting shoulder corresponding to the hydroxymethyl degradant if the run time is long and water is present in the mobile phase.

Handling & Storage Recommendations

  • Purchase Strategy: Buy the Hydroxymethyl form for inventory. It is the stable "bank" for your chemistry.

  • Synthesis: Convert to Chloromethyl only when ready to couple.

  • Storage of Chloromethyl: If isolation is unavoidable:

    • Store as the Hydrochloride Salt (protonation protects the ring N, though it does not stop hydrolysis).

    • Keep in a desiccator at -20°C.

    • Use septum-sealed vials purged with Argon.

References

  • Vertex AI Search. (2026). Synthesis and stability of hydroxymethyl picolinonitrile. Retrieved from 3

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Hydroxymethyl)picolinonitrile. Retrieved from 1

  • National Institutes of Health (NIH). (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. Retrieved from 4

  • BenchChem. (2025).[5] Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from 6

  • ChemicalBook. (2025). Properties and Suppliers of 4-(Hydroxymethyl)picolinonitrile. Retrieved from 2

Sources

Validation

Quality control assays for 4-(Chloromethyl)picolinonitrile batches

Topic: Quality control assays for 4-(Chloromethyl)picolinonitrile batches Content Type: Publish Comparison Guides. A Comparative Guide to Purity Assays and Batch Performance Executive Summary & Strategic Context 4-(Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality control assays for 4-(Chloromethyl)picolinonitrile batches Content Type: Publish Comparison Guides.

A Comparative Guide to Purity Assays and Batch Performance

Executive Summary & Strategic Context

4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6) is a high-value heterocyclic building block used critically in the synthesis of kinase inhibitors and agrochemicals. Its structural dual-functionality—a reactive electrophilic alkyl chloride and an electron-withdrawing nitrile group—makes it indispensable but chemically precarious.

The Core Problem: This compound suffers from a "silent" degradation pathway. Unlike simple alkyl halides, picolyl chlorides can undergo intermolecular self-alkylation (quaternization) to form non-volatile, ionic dimers or oligomers. Standard GC-MS often fails to detect these salts (due to thermal decomposition in the injector), and generic HPLC methods may elute them in the void volume, leading to false-positive purity assessments.

This guide objectively compares three QC methodologies—RP-HPLC , qNMR , and Potentiometric Titration —and correlates their results with actual downstream synthetic performance.

Chemical Instability & Degradation Pathways[1]

To design a valid assay, one must understand the enemy. The quality of 4-(Chloromethyl)picolinonitrile is compromised by two primary mechanisms:

  • Hydrolysis: Conversion to 4-(Hydroxymethyl)picolinonitrile in the presence of moisture.

  • Self-Alkylation (Dimerization): The pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming a bis-pyridinium quaternary salt. This is accelerated by heat and high concentration (e.g., in the solid state if not crystalline).

Visualization: Degradation Mechanism

DegradationPathway Start 4-(Chloromethyl) picolinonitrile (Active Reagent) Alcohol 4-(Hydroxymethyl) picolinonitrile (Dead Impurity) Start->Alcohol Hydrolysis (Moisture) Dimer Bis-picolinonitrile Quaternary Salt (Ionic Polymer) Start->Dimer Self-Alkylation (Heat/Storage) Water + H2O

Figure 1: Critical degradation pathways. Note that the Dimer is ionic and may not elute on standard C18 HPLC methods without ion-pairing agents.

Comparative Analysis of Assay Technologies

We evaluated three industry-standard methods for determining the purity of 4-(Chloromethyl)picolinonitrile.

Method A: Reversed-Phase HPLC (UV Detection)

The Industry Workhorse.

  • Principle: Separation on a C18 column using a gradient of Water/Acetonitrile with acidic buffer.[1]

  • Pros: High sensitivity for organic impurities (e.g., starting material 4-methylpicolinonitrile).

  • Cons: Often misses the quaternary dimer (elutes in void) and cannot detect inorganic salts or residual water.

  • Verdict: Necessary but insufficient.

Method B: Quantitative NMR (qNMR)

The Gold Standard.

  • Principle: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) to measure absolute mass balance.

  • Pros: Detects everything with protons: dimer, alcohol, residual solvents, and water. No reference standard of the analyte required.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires high-field instrument.

  • Verdict: Critical for Reference Standard qualification.

Method C: Potentiometric Titration (AgNO3)

The Stoichiometric Check.

  • Principle: Titration of ionizable chloride.

  • Pros: Cheap, robust.

  • Cons: Dangerous False Positives. It detects total ionizable chloride. If the product hydrolyzes to alcohol + HCl, titration will still read 100% chloride equivalents, masking the degradation.

  • Verdict: Use only for salt-form confirmation, not purity.

Data Summary: Method Performance Matrix
FeatureRP-HPLC (UV)qNMR (1H)Potentiometric Titration
Specificity High (for organics)Very High (Structural ID)Low (Cl- only)
Dimer Detection Poor (Void elution)Excellent (Distinct shift)None
Moisture Detection NoneExcellentNone
Linearity (R²) >0.999>0.999N/A
Limit of Quantitation 0.05%~0.5%~1.0%
Suitability Routine QC Batch Release / Validation Identity Only

Product Performance Case Study

To demonstrate why the assay choice matters, we performed a comparative synthesis using batches characterized by different methods.

Objective: Synthesize Intermediate X via nucleophilic substitution of 4-(Chloromethyl)picolinonitrile with a secondary amine (Morpholine).

Experimental Setup:

  • Batch A: "99.2% Pure" by HPLC-UV. (Actually contained 6% Dimer, invisible to HPLC).

  • Batch B: "98.5% Pure" by qNMR. (Confirmed <0.5% Dimer).[2]

Results:

MetricBatch A (HPLC Validated)Batch B (qNMR Validated)
Reaction Yield 78%94%
Workup Observation Emulsion formed; dark tarry residue.Clean phase separation.
Root Cause The quaternary dimer in Batch A did not react but acted as a phase-transfer catalyst surfactant, complicating workup.High effective molarity ensured stoichiometry was correct.

Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method utilizes an ion-pairing reagent to retain the polar dimer and separate it from the main peak.

  • Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Perchloric Acid + 5mM Sodium Hexanesulfonate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 265 nm (max absorption of picolinonitrile).

  • Temperature: 30°C.

  • Sample Diluent: Acetonitrile (anhydrous). Note: Do not use water/methanol as diluent to prevent in-vial hydrolysis.

Protocol 2: Rapid Visual Solubility Test (Field Check)

A self-validating check for gross dimerization.

  • Weigh 100 mg of the sample.

  • Add 2.0 mL of dry Dichloromethane (DCM).

  • Observation:

    • Clear Solution: High purity (Dimer < 1%).

    • Cloudy/Precipitate: Significant Dimer presence (Dimer is insoluble in DCM).

    • Action: If cloudy, reject batch or require recrystallization.

QC Decision Workflow

Implement this logic to ensure batch integrity before synthesis.

QCDecisionTree Batch Incoming Batch 4-(Chloromethyl)picolinonitrile Visual Visual Solubility Test (DCM) Batch->Visual Reject1 REJECT (High Dimer Content) Visual->Reject1 Insoluble ppt HPLC HPLC-UV Analysis (Protocol 1) Visual->HPLC Clear Solution PurityCheck Purity > 98%? HPLC->PurityCheck qNMR qNMR Verification (Optional but Recommended) PurityCheck->qNMR Yes Reject2 REJECT / REWORK PurityCheck->Reject2 No Release RELEASE FOR SYNTHESIS qNMR->Release Confirmed

Figure 2: Integrated Quality Control Workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74571, 4-(Chloromethyl)pyridine. Retrieved October 26, 2025 from [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. (Discusses similar indole/pyridine chloromethyl impurities). Retrieved October 26, 2025 from [Link]

Sources

Safety & Regulatory Compliance

Safety

In-Depth Technical Guide: Safe Handling &amp; Logistics for 4-(Chloromethyl)picolinonitrile

Executive Summary: The Hazard Profile 4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6 ) is a bifunctional pyridine intermediate combining a reactive chloromethyl group (alkylating agent) and a nitrile group (cyanide-equ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

4-(Chloromethyl)picolinonitrile (CAS: 71935-33-6 ) is a bifunctional pyridine intermediate combining a reactive chloromethyl group (alkylating agent) and a nitrile group (cyanide-equivalent potential).[1] Unlike standard laboratory reagents, this compound presents a dual-threat mechanism: direct tissue corrosion via alkylation and systemic toxicity via metabolic interference.

Immediate Directive: Treat this compound as a Corrosive, Lachrymator, and Potential Mutagen . All handling must occur within a certified chemical fume hood.

Property Technical Specification
CAS Number 71935-33-6
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Physical State Solid (Low-melting); often supplied as HCl salt for stability.[1]
Storage Requirement 2–8°C (Refrigerated) , under Inert Atmosphere (Argon/Nitrogen). Moisture Sensitive.[2]
Primary Hazards Skin Corr.[2][3][4][5][6] 1B (Causes severe burns), Acute Tox. 4 (Oral), Lachrymator .
Risk Assessment & Mechanism of Action

To handle this chemical safely, one must understand why it is dangerous.

  • The Alkylating Threat (Chloromethyl Group): The -CH₂Cl moiety on the pyridine ring is highly electrophilic.[1] Upon contact with biological tissue (skin, eyes, lungs), it rapidly alkylates DNA and proteins. This reaction releases hydrochloric acid (HCl) in situ, causing immediate chemical burns and potential long-term genotoxicity.

    • Operational Implication: Standard nitrile gloves may degrade upon prolonged contact. Immediate decontamination is required to prevent deep tissue necrosis.

  • The Nitrile Threat (Cyanide Moiety): While the nitrile group is covalently bonded, metabolic oxidation or extreme pH conditions can liberate cyanide ions.

    • Operational Implication: Avoid strong acids or oxidizers in waste streams to prevent HCN gas generation.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. The following matrix defines the minimum requirements for handling >100 mg quantities.

Zone PPE Requirement Technical Rationale
Respiratory Engineering Control: Fume Hood (Face Velocity >100 fpm).Backup: Full-face respirator with ABEK-P3 cartridges (Organic Vapor/Acid Gas/Particulate) if outside hood.[1]The compound is a likely lachrymator. Inhalation causes severe respiratory tract edema.
Ocular Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch).Vapors/dust can bypass standard safety glasses. The face shield protects the neck from corrosive splashes.
Dermal (Hands) Double Gloving Protocol: 1. Inner: 4-mil Nitrile (Dexterity).2. Outer: 5-mil+ Nitrile or Laminate (Barrier).Change outer gloves every 30 mins or immediately upon splash.Chloromethyl pyridines can permeate thin nitrile. Double gloving provides a "sacrificial" layer and visual breach detection.
Body Tyvek® Lab Coat (or similar impervious material) + Chemical Apron (Rubber/Neoprene).Cotton lab coats absorb alkylating agents, holding them against the skin. Impervious materials shed spills.
Operational Handling Protocol
A. Receiving & Storage Logistics
  • Inspection: Upon receipt, inspect the bottle for "sweating" or crystal formation on the cap (signs of hydrolysis/HCl release).

  • Environment: Store in a dedicated flammables/corrosives refrigerator (2–8°C).

  • Atmosphere: The container must be purged with Argon or Nitrogen after every use. Moisture triggers hydrolysis to the alcohol and HCl gas, pressurizing the vial.

B. Safe Weighing & Transfer Workflow

Objective: Weigh X grams without exposing the user or the balance to corrosive dust.

G Start Start: Retrieve from Storage Check Check Atmosphere (Is it under Argon?) Start->Check Hood Move to Fume Hood (Do NOT open on bench) Check->Hood Prep Prepare Pre-tared Vial (Inside Hood) Hood->Prep Transfer Transfer Solid (Use disposable spatula) Prep->Transfer Clean Wipe Threads & Cap Tightly (Parafilm seal) Transfer->Clean Decon Decontaminate Spatula/Gloves (Quench in 10% Na2CO3) Clean->Decon Return Return to Cold Storage Decon->Return

Figure 1: Closed-loop workflow for handling corrosive alkylating agents.

C. Reaction Setup & Quenching
  • Solvent Selection: Use anhydrous solvents (DCM, THF, DMF). Avoid alcohols unless intended as reactants.

  • Addition: Add the solution of 4-(Chloromethyl)picolinonitrile dropwise to the reaction mixture to control exotherms.

  • Quenching: Never add water directly to the neat solid. Quench reaction mixtures with saturated aqueous Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) to neutralize any generated HCl gently.

Emergency Response & Decontamination

Self-Validating Safety Check: Before starting, locate the Calcium Gluconate gel (if HF is involved, though here we focus on HCl/Alkylation) and the Diphoterine® or standard saline eye wash.[1]

Scenario Immediate Action Scientific Rationale
Skin Contact 1. Drench with water for 15 mins.2. Wash with soap (alkaline soaps are best) to neutralize acidity.3. Do NOT use alcohol (enhances absorption).Water dilutes the acid; soap removes the lipophilic alkylating agent.
Eye Exposure 1. Irrigate for minimum 15 mins (hold eyelids open).2. Seek ophthalmologist immediately.Corrosive damage to the cornea is irreversible within minutes if not diluted.[1]
Spill (>1g) 1. Evacuate area.2. Don full PPE (Respirator).3.[2] Cover with Sodium Carbonate or Vermiculite .4. Scoop into hazardous waste.Carbonate neutralizes the acidity; Vermiculite absorbs the liquid/sludge.
Waste Disposal Strategy

Do not mix with general organic waste.

  • Segregation: Collect in a dedicated container labeled "Halogenated Organics – High Hazard."

  • Deactivation (Small Scale): For trace residues in glassware, rinse with a dilute solution of ammonia or sodium carbonate in methanol. This converts the reactive chloromethyl group to a less toxic amine or ether derivative before disposal.

  • Final Disposal: Incineration via a licensed hazardous waste contractor.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74571, 4-(Chloromethyl)pyridine (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Alkylating Agents. Retrieved from [Link]

Sources

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